Boc-Glu(Osu)-Otbu
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-15(24)11(19-16(25)27-18(4,5)6)7-10-14(23)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDWIAZPUAPHR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562666 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81659-82-7 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Boc-Glu(Osu)-Otbu in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the precise incorporation of glutamic acid residues is critical for the final structure and function of the target peptide. The choice of protecting groups and activation strategy for the glutamic acid derivative is a key determinant of synthesis efficiency, purity, and overall yield. This technical guide provides an in-depth analysis of Boc-Glu(Osu)-Otbu, a specialized reagent for peptide synthesis, detailing its applications, experimental protocols, and comparative performance.
Core Concepts: Understanding the Components of this compound
This compound is a triply functionalized glutamic acid derivative designed for efficient peptide bond formation. Each component serves a distinct and crucial purpose:
-
Boc (tert-butyloxycarbonyl): This acid-labile group protects the α-amino group of the glutamic acid. It prevents unwanted polymerization and ensures that the amino acid is added in a controlled, stepwise manner during peptide synthesis. The Boc group is typically removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA).
-
Otbu (tert-butyl ester): The γ-carboxyl group of the glutamic acid side chain is protected by a tert-butyl ester. This acid-labile protecting group prevents the side chain from participating in undesired reactions during peptide coupling. The OtBu group is stable to the conditions used for Boc deprotection but can be removed simultaneously with the final cleavage of the peptide from the resin in solid-phase peptide synthesis (SPPS) or during final deprotection in solution-phase synthesis, typically with strong acids like hydrogen fluoride (HF) or a TFA "cocktail".
-
Osu (N-hydroxysuccinimidyl ester): The α-carboxyl group is activated as an N-hydroxysuccinimidyl ester. This is a key feature of this reagent, as it pre-activates the amino acid for amide bond formation. This "active ester" is highly reactive towards primary and secondary amines, allowing for efficient peptide coupling without the need for in situ coupling reagents like carbodiimides (e.g., DCC, DIC) and additives (e.g., HOBt, HOAt). This can simplify reaction workup and minimize side reactions associated with some coupling reagents.
Primary Applications in Peptide Synthesis
This compound is primarily utilized in scenarios where a pre-activated glutamic acid derivative is advantageous. Its main applications include:
-
Solution-Phase Peptide Synthesis (SPPS): In solution-phase synthesis, the use of an active ester like this compound can streamline the coupling step. It allows for a clean reaction with a simple workup, as the N-hydroxysuccinimide byproduct is generally easy to remove.
-
Fragment Condensation: When coupling larger peptide fragments, the use of a pre-activated amino acid at the C-terminus of one fragment can facilitate a more efficient ligation with the N-terminus of another.
-
Post-Translational Modification and Conjugation: A significant application is the attachment of moieties to the side chains of amino acids within a pre-synthesized peptide. A notable example is in the synthesis of the antidiabetic drug Liraglutide, where a derivative, Pal-Glu(OSu)-OtBu, is used to acylate the side-chain amine of a lysine residue.[1][2] This highlights the utility of the Osu ester for targeted modifications.
-
Synthesis of Peptides Prone to Racemization: The use of active esters can sometimes reduce the risk of racemization at the activated amino acid residue compared to some in-situ activation methods, although this is highly dependent on the specific reaction conditions.
Quantitative Data and Performance Comparison
While direct, extensive comparative studies on the coupling efficiency of this compound against a wide range of modern coupling reagents are not abundant in the literature, we can summarize typical performance parameters based on its application, particularly in the context of side-chain modification.
Table 1: Performance Parameters for the Coupling of Pal-Glu(OSu)-OtBu in Liraglutide Synthesis
| Parameter | Typical Value/Range | Notes |
| Reagent Equivalents | 1 to 15 equivalents | The molar excess can be adjusted to drive the reaction to completion. In the synthesis of Liraglutide, 5-10 equivalents have been reported.[1][2] |
| Base | Diisopropylethylamine (DIEA) | A non-nucleophilic base is used to ensure the target amine is deprotonated and reactive. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Aprotic solvents are standard for peptide coupling. |
| Reaction Time | 4 to 16 hours | Reaction progress should be monitored by a suitable analytical method like HPLC.[1][3] |
| Reaction Temperature | Room Temperature (20-30°C) | Mild reaction conditions are generally sufficient.[3] |
| Crude Purity | >95% | Purity is dependent on the specific reaction and purification method.[3] |
| Yield | 85-87% | Reported yields for the synthesis of the Liraglutide side chain are high.[3] |
Experimental Protocols
General Protocol for Solution-Phase Coupling of this compound to a Peptide Amine
This protocol outlines a general procedure for the coupling of this compound to the N-terminus of a peptide in solution.
Materials and Reagents:
-
Peptide with a free N-terminal amine
-
This compound
-
Diisopropylethylamine (DIEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Solutions for workup (e.g., dilute aqueous acid, brine, saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolution: Dissolve the peptide with the free amine in anhydrous DCM or DMF.
-
Base Addition: Add 1.1 to 1.5 equivalents of DIEA to the peptide solution and stir for 5-10 minutes at room temperature.
-
Coupling: In a separate flask, dissolve 1.0 to 1.2 equivalents of this compound in anhydrous DCM or DMF. Add this solution to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or HPLC until the starting peptide is consumed.
-
Workup:
-
Dilute the reaction mixture with additional solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid (e.g., 5% citric acid or 1N HCl) to remove excess base, saturated sodium bicarbonate to remove unreacted starting material and the N-hydroxysuccinimide byproduct, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash chromatography or reverse-phase HPLC to obtain the desired Boc-Glu(Otbu)-peptide.
Protocol for Side-Chain Acylation: Synthesis of Pal-Glu(OtBu)-Lys-Peptide (Liraglutide Analogue)
This protocol is adapted from the synthesis of Liraglutide and demonstrates the use of a similar activated ester for side-chain modification on a solid support.[1]
Materials and Reagents:
-
Peptide-resin with a lysine residue containing a free ε-amino group
-
Pal-Glu(OSu)-OtBu (a palmitoylated derivative of this compound)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Solvents for washing (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30-60 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve 5 equivalents of Pal-Glu(OSu)-OtBu and 10 equivalents of DIEA in anhydrous DCM.
-
Coupling Reaction: Add the coupling solution to the swollen resin and shake the mixture at room temperature for 16 hours.
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with DCM and DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: The modified peptide can then be cleaved from the resin and the side-chain protecting groups (including the OtBu ester) removed using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: The crude peptide is purified by reverse-phase HPLC.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the chemical transformations involving this compound.
Caption: General workflow for solution-phase peptide coupling using this compound.
Caption: Workflow for side-chain acylation on a solid support using a Glu(OSu)-Otbu derivative.
References
An In-depth Technical Guide to Boc-Glu(Osu)-Otbu: Properties, Structure, and Applications
This technical guide provides a comprehensive overview of Nα-Boc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Glu(Osu)-Otbu. This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug development, and bioconjugation.
Chemical Properties and Structure
This compound is a widely utilized amino acid derivative in chemical synthesis, particularly in the construction of complex peptides and bioconjugates. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a tert-butyl (Otbu) ester on the side-chain carboxyl group allows for selective deprotection strategies, a cornerstone of modern peptide synthesis.[1][2][3][4] The key feature of this reagent is the N-hydroxysuccinimide (OSu) ester at the α-carboxyl position, which serves as an efficient activating group for reaction with primary amines.[5]
The chemical structure of this compound is depicted below:
Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common precursor, Boc-Glu(OtBu)-OH, are presented in the table below for easy comparison.
| Property | This compound | Boc-Glu(OtBu)-OH |
| CAS Number | 32886-55-8[6][7] | 13726-84-6 |
| Molecular Formula | C₁₈H₂₈N₂O₈[7] | C₁₄H₂₅NO₆[8] |
| Molecular Weight | 400.42 g/mol [7] | 303.35 g/mol [8] |
| Appearance | White to off-white solid | Powder[8] |
| Melting Point | Not available | 102-105 °C |
| Optical Activity | Not available | [α]20/D −9.5±1°, c = 1% in methanol |
| Storage Temperature | 2-8°C (recommended) | 2-8°C or -20°C[8][9] |
Solubility and Stability
This compound is generally not soluble in aqueous solutions and should be dissolved in anhydrous aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM) immediately before use. The N-hydroxysuccinimide ester is susceptible to hydrolysis, and therefore, stock solutions are not recommended for long-term storage.[10] For optimal stability, the solid compound should be stored at low temperatures (2-8°C is common, with -20°C offering enhanced stability), under an inert atmosphere, and in a desiccator to protect it from moisture.[10][11]
Experimental Protocols
The primary application of this compound is the covalent modification of primary amines in various molecules, including peptides, proteins, and small-molecule drugs.
General Protocol for Conjugation to a Primary Amine
This protocol outlines a general procedure for the conjugation of this compound to a substrate containing a primary amine, such as the lysine side chain in a peptide.
Materials and Reagents:
-
This compound
-
Amine-containing substrate (e.g., peptide)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
Procedure:
-
Preparation of Substrate: Dissolve the amine-containing substrate in a minimal amount of the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Preparation of this compound Solution: In a separate, dry flask, dissolve this compound (typically 1 to 5 molar equivalents relative to the primary amine) in the same anhydrous solvent.[12]
-
Reaction Initiation: To the substrate solution, add a non-nucleophilic base such as DIPEA (typically 2-3 equivalents).[12]
-
Conjugation: Slowly add the this compound solution to the reaction mixture while stirring.
-
Reaction Conditions: The reaction is typically carried out at room temperature for 30 minutes to 4 hours.[12] Progress can be monitored by techniques such as HPLC or LC-MS.
-
Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or a primary amine-containing buffer.
-
Purification: The resulting product is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][10]
The following diagram illustrates the general workflow for this conjugation reaction.
Caption: Experimental workflow for peptide conjugation.
Deprotection of Boc and Otbu Groups
Following conjugation, the Boc and Otbu protecting groups are typically removed simultaneously using strong acidic conditions, most commonly with trifluoroacetic acid (TFA).
Materials and Reagents:
-
Boc-Glu(Otbu)-conjugated product
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% TIS, and 2.5% water. Scavengers are essential to prevent side reactions from the carbocations generated during deprotection.[12]
-
Deprotection: Dissolve the purified and dried conjugated product in the cleavage cocktail and allow the reaction to proceed at room temperature for 1-3 hours.[12]
-
Precipitation: After completion, precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.[5][12]
-
Isolation and Washing: Collect the precipitate by centrifugation or filtration and wash it multiple times with cold diethyl ether to remove residual TFA and scavengers.[5][12]
-
Drying: Dry the final product under vacuum or by lyophilization.[5]
Applications in Research and Drug Development
This compound is a versatile reagent with significant applications in various areas of chemical and pharmaceutical research.
-
Peptide Synthesis: It is a fundamental building block in Boc solid-phase peptide synthesis (SPPS), where it is used to introduce a glutamic acid residue with a protected side chain.[1][3][4][8][9] The OSu ester allows for its use in solution-phase fragment condensation.
-
Bioconjugation: The amine-reactive nature of the OSu ester makes it ideal for attaching a glutamic acid linker to proteins, antibodies, or other biomolecules. This can be used to modify the properties of the biomolecule, such as its solubility or isoelectric point.
-
Drug Delivery: The glutamic acid moiety can be used as a linker to attach drugs to targeting ligands or to create prodrugs that are cleaved by specific enzymes.
-
Lipidation of Peptides: While not containing a lipid tail itself, this compound serves as a foundational scaffold for creating lipidating reagents. For instance, a fatty acid can be coupled to the deprotected α-amine of Glu(Osu)-Otbu to create a reagent analogous to Pal-Glu(OSu)-Otbu, which is used to extend the in-vivo half-life of therapeutic peptides like Liraglutide.[5][10]
The following diagram illustrates the logical relationship of this compound in the synthesis of a modified peptide.
Caption: Synthesis pathway of a modified peptide.
Safety Information
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment (PPE), including eye shields and gloves. The compound is a combustible solid.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in the field of chemical synthesis. Its unique combination of protecting groups and an activated ester makes it an essential tool for the precise construction of modified peptides and other bioconjugates. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is crucial for its successful application in research and development.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC-GLU(OTBU)-OSU | 32886-55-8 [chemicalbook.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. Boc-Glu-OtBu 24277-39-2 [sigmaaldrich.com]
- 9. Boc-Glu-OtBu 24277-39-2 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
The Dual Guardians: An In-depth Technical Guide to Boc and OtBu Protecting Groups in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of available protective groups, the tert-butoxycarbonyl (Boc) and tert-butyl ester (OtBu) groups stand out for their utility and specific applications, particularly in the intricate field of peptide synthesis. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and strategic considerations for employing Boc and OtBu protecting groups.
The Boc group is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] Similarly, the OtBu group is primarily used to protect the side-chain carboxyl groups of amino acids like aspartic acid and glutamic acid, preventing them from engaging in unwanted side reactions during peptide synthesis.[3] The efficacy of these protecting groups lies in their ability to be selectively introduced and removed without affecting other sensitive functionalities within a molecule.
Core Principles: Mechanism of Protection and Deprotection
The protective function of both Boc and OtBu groups is rooted in their acid lability. The bulky tert-butyl group can be cleaved under acidic conditions, regenerating the free amine or carboxylic acid.
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O).[4] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the Boc anhydride.[4] The subsequent collapse of the tetrahedral intermediate results in the N-Boc protected amine, with the release of tert-butanol and carbon dioxide as byproducts, which provides a strong thermodynamic driving force for the reaction.[1][5]
Deprotection of a Boc-protected amine is an acid-catalyzed process.[6] Protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), facilitates the cleavage of the tert-butyl-oxygen bond.[4][7] This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[6]
The OtBu group , a tert-butyl ester, is also cleaved under strongly acidic conditions, typically with TFA.[3][8] This cleavage is highly specific and is often the basis of the final deprotection step in many synthetic strategies.[8] The stability of the OtBu group under basic and nucleophilic conditions makes it an excellent orthogonal protecting group in Fmoc-based solid-phase peptide synthesis (SPPS).[3][8]
Orthogonality in Peptide Synthesis
The concept of orthogonality is central to complex chemical syntheses, allowing for the selective removal of one type of protecting group in the presence of others.[3]
In the widely used Fmoc/tBu strategy for SPPS, the Nα-amino group is temporarily protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups like OtBu.[3] This allows for the iterative deprotection of the N-terminus with a base (e.g., piperidine) for peptide chain elongation, while the OtBu-protected side chains remain intact. The OtBu groups are then removed during the final cleavage from the solid support using a strong acid like TFA.[3]
Conversely, the OtBu group is not orthogonal in the Boc strategy of SPPS.[3] In this approach, the Nα-amino group is protected with the acid-labile Boc group. Since both Boc and OtBu are removed by acids, using them together would lead to the unintended cleavage of the side-chain protection during the repetitive Nα-Boc deprotection steps.[3] Therefore, the Boc strategy typically employs side-chain protecting groups like benzyl esters that require a much stronger acid (e.g., HF) for cleavage than what is used for Nα-Boc removal (TFA).[3]
Quantitative Data Summary
The efficiency of protection and deprotection reactions is critical for the overall success of a synthetic route. The following tables summarize representative quantitative data for the application and removal of Boc and OtBu protecting groups.
| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time | Temp (°C) | Yield (%) |
| Various amines | (Boc)₂O | - | Water-acetone | 1-12 hours | Room Temp | High |
| Primary/Secondary Amines | (Boc)₂O | Base (e.g., NaOH, DMAP) | Water, THF, ACN | Short | Room Temp - 40 | High |
| Amino Acids | (Boc)₂O | NaOH | Water/THF | - | Room Temp | High |
| Deprotection Reagent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) |
| Trifluoroacetic Acid (TFA) | Boc-protected amine | Dichloromethane (DCM) | Room Temp | 30 min - few hours | High |
| 4M HCl in Dioxane | Boc-protected amine | Dioxane | Room Temp | 1 - 4 hours | High |
| Trifluoroacetic Acid (TFA) | OtBu-protected carboxylic acid | Dichloromethane (DCM) | Room Temp | 2 - 3 hours | High |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Sodium Bicarbonate) (optional, but often used)[9]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution (if using).
-
Add the di-tert-butyl dicarbonate to the mixture.[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Acid-Catalyzed Deprotection of Boc-Protected Amines
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid to the solution (a common ratio is 25-50% TFA in DCM).[2]
-
Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7]
Protocol 3: Cleavage and Deprotection of OtBu Groups in Solid-Phase Peptide Synthesis
Materials:
-
Peptide-resin with OtBu-protected side chains
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[8]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin, ensuring the resin is fully submerged.[8]
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[3]
-
Dry the resulting peptide pellet under vacuum. The crude peptide can then be purified by HPLC.[3]
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key mechanisms and logical relationships.
Potential Side Reactions and Considerations
While Boc and OtBu are robust protecting groups, it is crucial to be aware of potential side reactions. During the acid-catalyzed deprotection of Boc groups, the generated tert-butyl cation is a reactive electrophile that can lead to the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[6] To prevent these side reactions, scavengers like anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection cocktail to trap the tert-butyl cations.[4][6]
Furthermore, incomplete deprotection can occur, especially with sterically hindered substrates.[6] In such cases, extending the reaction time or using a stronger acid concentration may be necessary to drive the reaction to completion.[6] For peptides containing aspartic acid, the formation of a cyclic aspartimide intermediate is a potential side reaction, particularly when followed by certain amino acids.[6] Milder deprotection conditions and shorter reaction times can help minimize this side reaction.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
A Technical Guide to the Mechanism of Action of Boc-Glu(Osu)-Otbu in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical principles and practical applications of Nα-Boc-L-glutamic acid γ-tert-butyl ester α-N-succinimidyl ester, commonly referred to as Boc-Glu(Osu)-Otbu. This reagent is a cornerstone in modern bioconjugation and solid-phase peptide synthesis (SPPS), enabling the precise and stable linkage of molecules. This document details its mechanism of action, provides structured experimental protocols, and presents key data for its effective utilization in research and development.
Core Mechanism: Nucleophilic Acyl Substitution
The primary function of this compound revolves around the highly efficient and selective reaction between its N-hydroxysuccinimide (NHS) ester and a primary aliphatic amine.[1][2] This reaction forms a chemically stable amide bond, covalently linking the glutamic acid scaffold to a target molecule, such as a peptide, protein, or small molecule drug.[1][3]
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[2]
-
Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.[1]
-
Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) anion is eliminated as a stable leaving group.[1]
-
Amide Bond Formation: The final product is a stable amide bond linking the glutamic acid to the amine-containing molecule.
This coupling reaction is typically performed under mild alkaline conditions (pH 7.2 to 9.0).[2][4] This pH range ensures that a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which can occur in aqueous environments.[2][3]
References
- 1. glenresearch.com [glenresearch.com]
- 2. nbinno.com [nbinno.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to Boc-Glu(Osu)-Otbu: A Key Intermediate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Glu(Osu)-Otbu, is a pivotal amino acid derivative employed extensively in peptide synthesis. Its unique trifunctional nature, featuring a Boc-protected amine, a side-chain carboxyl group activated as an N-hydroxysuccinimide (NHS) ester, and an α-carboxyl group protected as a tert-butyl ester, makes it a versatile building block for the introduction of glutamic acid residues into peptide chains. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation.
Core Features and Physicochemical Properties
This compound is a white crystalline powder that plays a crucial role as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The strategic placement of its protecting groups allows for selective deprotection and coupling reactions, which is fundamental to the stepwise assembly of complex peptide sequences.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₈N₂O₈ | [1] |
| Molecular Weight | 400.42 g/mol | [1] |
| Appearance | White crystalline powder | N/A |
| Melting Point | 132-136 °C | N/A |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). | N/A |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the activation of the γ-carboxyl group of its precursor, Boc-Glu(OtBu)-OH, using N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).
Experimental Protocol: Synthesis of this compound
Materials:
-
Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu(OtBu)-OH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Boc-Glu(OtBu)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid.
Application in Peptide Synthesis
This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The activated γ-NHS ester allows for the efficient formation of a peptide bond with the free amine of a resin-bound peptide chain or another amino acid derivative.
Experimental Protocol: Peptide Coupling using this compound
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Kaiser test reagents
Procedure:
-
Swell the peptide-resin in DMF.
-
Deprotect the N-terminal Boc group of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM.
-
Wash the resin thoroughly with DCM and DMF.
-
Neutralize the resin with a solution of DIPEA in DMF.
-
Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.
-
Add the solution of this compound to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed at room temperature for 2-4 hours, with gentle agitation.
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and the completion of the reaction.
-
After a negative Kaiser test, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Workflow
Chemical Structure of this compound
A placeholder for the chemical structure diagram of this compound. An actual image would be inserted here. Caption: Chemical structure of this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Peptide Coupling Workflow
Caption: Workflow for peptide coupling using this compound in SPPS.
Conclusion
This compound stands as an indispensable tool in the arsenal of peptide chemists. Its well-defined protecting group strategy facilitates the controlled and efficient incorporation of glutamic acid residues into synthetic peptides. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this versatile amino acid derivative in their research and development endeavors. The robust nature of its synthesis and the reliability of its performance in coupling reactions underscore its continued importance in the field of peptide science.
References
A Novice Researcher's Guide to Utilizing Boc-Glu(Osu)-Otbu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for novice researchers in the field of peptide synthesis, with a specific focus on the application of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, commonly referred to as Boc-Glu(Osu)-Otbu. This activated amino acid derivative is a key building block in the synthesis of peptides containing a glutamic acid residue with its side-chain carboxyl group protected. This guide will delve into its chemical properties, provide detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and offer visual representations of the underlying chemical workflows.
Introduction to this compound
This compound is a derivative of glutamic acid, an amino acid crucial for the structure and function of many peptides and proteins. In peptide synthesis, it is essential to temporarily protect the reactive functional groups of amino acids to ensure the formation of the correct peptide sequence. This compound is strategically modified with three key components:
-
Boc (tert-butyloxycarbonyl) group: This acid-labile protecting group shields the α-amino group, preventing it from participating in unwanted reactions during peptide bond formation. It is readily removed under moderately acidic conditions.
-
Otbu (tert-butyl ester) group: This protecting group safeguards the γ-carboxyl group of the glutamic acid side chain. It is also acid-labile but requires stronger acidic conditions for removal than the Boc group, providing orthogonality in deprotection strategies.
-
Osu (N-hydroxysuccinimide) ester: This group activates the α-carboxyl group, transforming it into a highly reactive ester. This activation facilitates efficient coupling with the free amino group of the growing peptide chain, forming a stable peptide bond.
The strategic combination of these groups makes this compound a valuable reagent for the controlled, stepwise synthesis of peptides.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound and its precursor, Boc-Glu(OtBu)-OH, is fundamental for its proper handling, storage, and application in synthesis.
| Property | This compound | Boc-Glu(OtBu)-OH |
| Synonyms | Boc-L-Glu(OtBu)-OSu, (Tert-Butoxy)Carbonyl-Glu(OtBu)-OSu | Boc-L-glutamic acid γ-t.-butyl ester, N-α-t.-Boc-L-glutamic acid γ-t.-butyl ester |
| CAS Number | 32886-55-8 | 13726-84-6 |
| Molecular Formula | C₁₈H₂₈N₂O₈ | C₁₄H₂₅NO₆ |
| Molecular Weight | 400.42 g/mol | 303.35 g/mol |
| Appearance | White to off-white solid | White to slight yellow powder |
| Storage Temperature | 2-8°C, Sealed in dry | 2-30°C |
| Purity (Typical) | ≥ 99% (HPLC) | ≥98% (TLC) |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving Boc-protected amino acids in peptide synthesis, with a focus on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy commonly used in solid-phase peptide synthesis (SPPS).
Synthesis of this compound (General Procedure)
The activation of the α-carboxyl group of Boc-Glu(OtBu)-OH is achieved by converting it into an N-hydroxysuccinimide ester. This is a common strategy to prepare amino acid derivatives for efficient peptide coupling.
Materials:
-
Boc-Glu(OtBu)-OH
-
N-Hydroxysuccinimide (HOSu)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve Boc-Glu(OtBu)-OH (1 equivalent) and N-Hydroxysuccinimide (1-1.2 equivalents) in anhydrous DCM or THF in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Coupling Agent Addition: Slowly add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM or THF to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Work-up:
-
Filter off the DCU precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Recrystallize the crude product from a solvent system such as ethyl acetate/hexane to obtain pure this compound.
Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual procedure for the stepwise elongation of a peptide chain on a solid support using the Boc protection strategy.[1]
Materials:
-
Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU, HOBt)
-
Reaction vessel with a filter
-
Shaker
SPPS Cycle:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add DCM and allow the resin to swell for 15-30 minutes with gentle agitation.[1]
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the swollen resin.[1][2]
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM to remove residual TFA.[4]
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DCM two times for 5 minutes each to neutralize the protonated N-terminus.[4]
-
Wash the resin thoroughly with DCM to remove excess DIEA.
-
-
Amino Acid Coupling:
-
Activation (if not using a pre-activated ester like Osu): In a separate vial, dissolve the Boc-amino acid (2-4 equivalents) and a coupling agent like HBTU/HOBt (2-4 equivalents) in DMF. Add DIEA (4-6 equivalents) to this solution.
-
Coupling: Add the activated amino acid solution (or a solution of this compound in DMF) to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates complete coupling (disappearance of free primary amines).
-
Drain the coupling solution.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the desired peptide sequence.
Cleavage and Final Deprotection
Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups (like Otbu) must be removed.
Materials:
-
Peptide-resin
-
Strong acid cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA))
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol) to prevent side reactions
-
Cold diethyl ether
-
Specialized HF cleavage apparatus (if using HF)
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage:
-
HF Cleavage: Place the dried resin in the reaction vessel of the HF apparatus. Add scavengers and cool the vessel with liquid nitrogen. Carefully distill anhydrous HF into the vessel. Allow the reaction to proceed at 0°C for 1-2 hours.
-
TFMSA Cleavage: In a round-bottom flask, suspend the resin in a cleavage cocktail containing TFMSA, TFA, and scavengers. Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
After cleavage, carefully remove the strong acid by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Isolation and Purification:
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow
Diagrams are invaluable for understanding the logical progression of chemical processes. The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and application of this compound.
Caption: Synthesis of the activated ester this compound.
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound is an indispensable reagent for the synthesis of peptides containing a side-chain protected glutamic acid residue. Its pre-activated α-carboxyl group ensures efficient peptide bond formation, while the orthogonal Boc and Otbu protecting groups allow for controlled, stepwise chain elongation. For novice researchers, a thorough understanding of the principles of Boc-SPPS and adherence to detailed experimental protocols are paramount for success. This guide provides a foundational framework, from the preparation of the activated amino acid to the assembly and final cleavage of the target peptide. By mastering these techniques, researchers can confidently incorporate glutamic acid into complex peptide structures, paving the way for advancements in drug discovery and biochemical research.
References
Introduction to active esters in peptide chemistry
An In-Depth Technical Guide to Active Esters in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the peptide bond is the fundamental reaction in the chemical synthesis of peptides. This process involves the coupling of the carboxyl group of one amino acid with the amino group of another. Due to the low reactivity of the carboxyl group and the potential for undesirable side reactions, its activation is a critical step. Active esters have emerged as a cornerstone of peptide synthesis, offering a strategy to enhance the reactivity of the carboxyl group under controlled conditions, thereby facilitating efficient peptide bond formation while minimizing side reactions, most notably racemization.[1][2]
This technical guide provides a comprehensive overview of active esters in peptide chemistry, detailing their types, mechanisms of action, and applications in both solution-phase and solid-phase peptide synthesis (SPPS). It includes a compilation of available quantitative data to aid in the selection of the appropriate activation strategy, detailed experimental protocols for the preparation and use of common active esters, and visualizations of key chemical pathways and workflows.
The Role of Active Esters in Suppressing Racemization
A significant challenge in peptide synthesis is the potential for racemization of the activated amino acid residue. Over-activation of the carboxylic group can lead to the formation of an oxazolone intermediate, which is prone to epimerization. Active esters, with their well-defined structures and moderate reactivity, play a crucial role in mitigating this issue by providing a balance between sufficient activation for efficient coupling and minimizing the risk of racemization.[1][2]
Types of Active Esters
Active esters can be broadly categorized into two main classes: pre-formed (isolable) active esters and those formed in situ during the coupling reaction.
Pre-formed Active Esters
These are stable, often crystalline compounds that can be prepared in advance, purified, and stored. Their use offers the advantage of well-defined reactivity and can reduce the extent of side reactions.[3]
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used due to their good reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies purification.[4]
-
Pentafluorophenyl (PFP) Esters: PFP esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group. They are particularly useful for coupling sterically hindered amino acids and are less prone to hydrolysis than NHS esters.[4] Pre-formed Fmoc-amino acid-OPfp esters are stable, crystalline solids that are routinely used in automated SPPS.[4]
In Situ Generated Active Esters
These active esters are formed within the reaction mixture by the addition of a coupling reagent and an activating additive. This approach is highly versatile and is the most common strategy in modern peptide synthesis.
-
HOBt and HOAt Esters: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are additives that react with the initially formed activated species (e.g., an O-acylisourea from a carbodiimide) to generate the corresponding OBt or OAt active esters.[5] HOAt esters are generally more reactive than HOBt esters, which is attributed to the anchimeric assistance provided by the pyridine nitrogen in HOAt.[6]
-
Oxyma Esters: Ethyl (hydroxyimino)cyanoacetate (OxymaPure) is another effective additive that forms highly reactive active esters. A key advantage of Oxyma-based reagents is that they are not explosive, unlike some triazole-based compounds.[7]
Quantitative Comparison of Active Esters
The selection of an active ester strategy depends on various factors, including the specific amino acid sequence, the scale of the synthesis, and the desired purity of the final peptide. While a comprehensive, directly comparative quantitative dataset is challenging to compile from the existing literature, the following tables summarize available data on reactivity, stability, and racemization.
Table 1: Relative Reactivity of In Situ Generated Active Esters
| Active Ester Type | Relative Reactivity | Notes |
| OAt (from HOAt) | Highest | The pyridine nitrogen in HOAt provides anchimeric assistance, increasing reactivity.[6] |
| Oxyma (from OxymaPure) | High | Considered a safer alternative to triazole-based additives.[7] |
| 2-ClOBt (from Cl-HOBt) | Medium-High | More reactive than OBt esters. |
| OBt (from HOBt) | Medium | A widely used and effective activating additive.[5] |
Source: Based on qualitative and semi-quantitative comparisons from various sources.[6][7]
Table 2: Hydrolysis Half-lives of In Situ Generated Active Esters of Fmoc-Amino Acids
The stability of the active ester towards hydrolysis is a critical factor, as hydrolysis competes with the desired aminolysis reaction. A recent study investigated the hydrolysis rates of HOBt active esters generated in situ using PyBOP/DIEA.[8][9]
| Amino Acid Derivative | Hydrolysis Category | Approximate Half-life (t½) |
| Fmoc-Ala-OBt | Rapidly hydrolyzing | < 6 hours |
| Fmoc-Arg(Pbf)-OBt | Rapidly hydrolyzing | < 6 hours |
| Fmoc-Ile-OBt | Slowly hydrolyzing | 6 - 24 hours |
| Fmoc-Thr(tBu)-OBt | Slowly hydrolyzing | 6 - 24 hours |
| β-amino acids | Non-hydrolyzing | > 24 hours |
Source: Adapted from a study by Goldschmidt Gőz et al. (2019).[8][9] The study categorized active esters based on their hydrolysis rates as determined by ¹H NMR spectroscopy.
Table 3: Racemization and Coupling Rate Constants for Z-Cys(Bzl)-X Active Esters
A study by Kovacs et al. (1970) provided specific rate constants for the racemization and coupling of different active esters of N-benzyloxycarbonyl-S-benzyl-L-cysteine.[1]
| Active Ester (X) | Racemization Rate Constant (krac) (s⁻¹) | Coupling Rate Constant (kc) (L mol⁻¹ s⁻¹) |
| p-Nitrophenyl (ONp) | 2.5 x 10⁻⁵ | 1.1 x 10⁻² |
| Pentafluorophenyl (OPfp) | 1.2 x 10⁻⁴ | 2.3 x 10⁻¹ |
| N-Succinimidyl (OSu) | 3.0 x 10⁻⁶ | 1.8 x 10⁻¹ |
Note: The data is specific to the studied cysteine derivative and reaction conditions.
Experimental Protocols
The following are detailed methodologies for the preparation and use of common active esters in peptide synthesis.
Protocol 1: Preparation of Fmoc-Amino Acid-N-Hydroxysuccinimide (NHS) Ester
Materials:
-
Fmoc-protected amino acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dioxane or Dimethoxyethane (anhydrous)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in anhydrous dioxane or dimethoxyethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of the reaction solvent.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the pure Fmoc-amino acid-NHS ester.
Protocol 2: Preparation of Fmoc-Amino Acid-Pentafluorophenyl (PFP) Ester
Materials:
-
Fmoc-protected amino acid
-
Pentafluorophenol (PFP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-diisopropylcarbodiimide (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off any precipitated diisopropylurea.
-
Wash the filtrate with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.
Protocol 3: In Situ Peptide Coupling using HBTU/HOBt
Materials:
-
Fmoc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure (for Solid-Phase Peptide Synthesis):
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to initiate pre-activation. Allow to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows associated with active esters in peptide chemistry.
General Mechanism of Peptide Bond Formation via an Active Ester
Caption: General workflow of peptide synthesis using a pre-formed or in-situ generated active ester.
In Situ Formation of an Active Ester using a Carbodiimide and HOBt
Caption: Mechanism of in-situ active ester formation with DCC/HOBt and subsequent aminolysis.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) using an Active Ester
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) employing active ester coupling.
Conclusion
Active esters are indispensable tools in modern peptide chemistry, enabling the efficient and controlled synthesis of peptides. The choice between pre-formed and in situ generated active esters, as well as the specific activating agent and additives, allows for the fine-tuning of the coupling reaction to suit the specific demands of the target peptide. While the selection of the optimal strategy requires careful consideration of factors such as amino acid sterics, potential for racemization, and reaction scale, the methodologies outlined in this guide provide a robust framework for the successful synthesis of a wide range of peptides. Further research focused on direct, quantitative comparisons of different active ester systems under standardized conditions will continue to refine our understanding and application of these critical reagents in the advancement of peptide-based therapeutics and research.
References
- 1. Rates of racemization and coupling of cysteine active ester derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Solubility and stability of Boc-Glu(Osu)-Otbu
An In-depth Technical Guide to the Solubility and Stability of Boc-Glu(Osu)-Otbu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Nα-Boc-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester (this compound), a key reagent in bioconjugation and peptide synthesis. Understanding these properties is critical for its effective storage, handling, and application in research and drug development.
This compound is a protected amino acid derivative featuring three key functional groups that dictate its chemical behavior: a tert-butyloxycarbonyl (Boc) protecting group, a tert-butyl (Otbu) ester, and an N-hydroxysuccinimide (Osu) ester. The Osu ester is highly reactive towards primary amines, making the molecule a valuable tool for conjugation, but this reactivity also renders it susceptible to degradation, primarily through hydrolysis.[1] The Boc and Otbu groups are protecting groups that can be removed under specific conditions.
Solubility
Quantitative solubility data for this compound is not extensively published. However, based on the solubility of structurally similar compounds, such as Fmoc-Glu(OtBu)-OSu, and general principles of protected amino acids, a qualitative and estimated solubility profile can be established.[2] Protected amino acids and peptides tend to be soluble in polar aprotic organic solvents.[3][4][5]
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Estimated Solubility | Notes |
| Dimethylformamide (DMF) | Polar aprotic | High | A common solvent for peptide synthesis and conjugation reactions. Use of an amine-free grade is recommended to prevent reaction with the Osu ester.[6] |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | High | Another effective solvent for dissolving protected amino acids. It is hygroscopic and should be handled under anhydrous conditions.[6] |
| Dichloromethane (DCM) | Chlorinated | Moderate | Often used in peptide synthesis. |
| Acetonitrile (ACN) | Polar aprotic | Moderate to Low | May be used in purification by HPLC. |
| Water & Aqueous Buffers | Protic | Insoluble | The molecule is not soluble in aqueous solutions. It should first be dissolved in a minimal amount of a suitable organic solvent before addition to a reaction in an aqueous buffer.[6] |
Note: The solubility data is estimated based on the properties of similar compounds. It is recommended to perform small-scale solubility tests for specific applications.
Stability
The stability of this compound is primarily dictated by the susceptibility of the N-hydroxysuccinimide (Osu) ester to hydrolysis.[1] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.[1]
Table 2: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Recommendations |
| Moisture | High Impact: The primary degradation pathway is hydrolysis of the Osu ester by water. | Store as a solid in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][7] Use anhydrous solvents for preparing stock solutions.[6][7] |
| pH | High Impact: The rate of hydrolysis increases significantly with increasing pH.[1] The optimal pH for coupling with amines is a compromise between amine reactivity and ester stability, typically between 7.2 and 8.5.[1][3] | For conjugation reactions in aqueous buffers, maintain the pH in the recommended range. Prepare stock solutions in anhydrous organic solvents and add them to the reaction buffer immediately before use. |
| Temperature | Moderate Impact: Higher temperatures accelerate the rate of hydrolysis and other potential degradation pathways. | Store the solid compound at -20°C or lower for long-term storage.[6][7] Stock solutions, if necessary to store, should be kept in small aliquots at -80°C.[6] |
| Presence of Nucleophiles | High Impact: Amines, even secondary and tertiary amines present as impurities in solvents like DMF, can react with the Osu ester. | Use high-purity, amine-free solvents.[6] |
Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of the Osu ester, which results in the formation of the corresponding carboxylic acid and N-hydroxysuccinimide. This hydrolysis competes with the desired aminolysis reaction during conjugation.[1]
Figure 1. Competing reaction pathways for this compound.
Experimental Protocols
Protocol for Handling and Storage of Solid this compound
-
Receiving and Storage: Upon receipt, store the vial of solid this compound at -20°C or lower in a desiccator.[6]
-
Equilibration: Before use, allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator to prevent moisture condensation upon opening.[1][7]
-
Weighing and Handling: Handle the solid in a low-humidity environment, such as a glove box, if possible. Quickly weigh the desired amount and tightly reseal the vial.
-
Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.[7]
Protocol for Preparation of Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity grade DMF or DMSO.[6][7]
-
Dissolution: Add the anhydrous solvent to the pre-weighed solid this compound to the desired concentration (e.g., 10-50 mM).
-
Mixing: Vortex briefly until the solid is completely dissolved. The solution should be clear.
-
Usage and Storage: Prepare stock solutions fresh immediately before use for maximum reactivity.[6][7] If short-term storage is unavoidable, dispense into small, single-use aliquots in vials with tight-fitting caps, flush with inert gas, and store at -80°C for no more than a few weeks.[6] Avoid repeated freeze-thaw cycles.[7]
References
A Comprehensive Technical Guide to the Safety and Handling of Boc-Glu(Osu)-Otbu
Disclaimer: A specific Safety Data Sheet (SDS) for Boc-Glu(Osu)-Otbu (CAS Number: 81659-82-7) was not located. This guide is a compilation of safety and handling information from the SDS of structurally similar compounds, including Boc-Glu(OtBu)-OH and other N-protected glutamic acid derivatives with reactive esters. Researchers should handle this compound with care and perform their own risk assessment.
This technical guide provides an in-depth overview of the safety and handling precautions for this compound, a key reagent in peptide synthesis and bioconjugation. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Compound Identification and Properties
This compound, or Nα-Boc-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, is a derivative of glutamic acid featuring a Boc protecting group on the amine, a tert-butyl ester protecting the alpha-carboxyl group, and a reactive N-hydroxysuccinimide ester on the gamma-carboxyl group, making it susceptible to hydrolysis.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C18H28N2O8 | [CRO SPLENDID LAB] |
| Molecular Weight | 400.42 g/mol | [CRO SPLENDID LAB] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Storage Temperature | -20°C | [Sigma-Aldrich] |
Hazard Identification and Precautionary Measures
While specific toxicity data for this compound is not available, compounds with similar structures are generally considered to have low toxicity. However, due to its reactive nature and the lack of comprehensive toxicological data, it should be handled with care.
Table 2: Hazard Identification
| Hazard | Statement | Precaution | Source |
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. | [1] |
| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | Wear protective gloves and clothing. Wash thoroughly after handling. | [1] |
| Eye Contact | May cause eye irritation. | Wear safety glasses with side-shields or goggles. | [1][2] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. | [1] |
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment should be worn when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles. | [2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | [1][2] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [2] |
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Measure | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[1]
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[2]
-
Environmental Precautions: Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][2]
Caption: A flowchart illustrating the spill response procedure for this compound.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound, particularly due to the moisture-sensitive N-hydroxysuccinimide (OSu) ester.
-
Handling: Handle in a well-ventilated place.[1] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Wash hands before breaks and at the end of the workday.[2]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store at -20°C for long-term stability. The product is sensitive to moisture and should be stored under an inert atmosphere if possible.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Conditions to Avoid: Moisture, heat, and strong oxidizing agents.[1] The N-hydroxysuccinimide ester is susceptible to hydrolysis.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and nitrogen oxides.[1]
Experimental Protocols
While detailed experimental protocols are beyond the scope of this safety guide, it is important to note that all reactions involving this compound should be carried out by trained personnel in a controlled laboratory setting. When using this reagent for peptide coupling, ensure that anhydrous solvents and inert atmospheres are used to prevent hydrolysis of the active ester. Always consult the relevant literature for specific reaction conditions.
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations.[1] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be disposed of as unused product.[2]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users supplement this information with their institution's safety guidelines and conduct a thorough risk assessment before use.
References
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide for Boc-Glu(Osu)-Otbu Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the precise and efficient formation of amide bonds is a cornerstone of success. The Boc-Glu(Osu)-Otbu coupling reaction is a critical process for conjugating a protected glutamic acid derivative to a primary amine on a target molecule, such as a peptide or small molecule. This reaction is instrumental in the synthesis of various therapeutic agents. The N-hydroxysuccinimide (NHS) ester at the α-carboxyl position of this compound allows for highly efficient and specific coupling to primary amines, while the tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid, preventing unwanted side reactions.
The fundamental chemical principle involves a nucleophilic acyl substitution. The primary amine of the target molecule attacks the carbonyl carbon of the NHS ester on this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically performed in an organic solvent with a non-nucleophilic base to ensure the primary amine is deprotonated and thus maximally reactive.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in the laboratory.
| Property | Value |
| Molecular Formula | C18H28N2O8 |
| Molecular Weight | 400.42 g/mol |
| Appearance | White powder |
| Storage Temperature | -20°C |
| CAS Number | 32886-55-8 |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the coupling of this compound to a primary amine-containing substrate, followed by the deprotection of the OtBu group.
Part 1: Coupling of this compound to a Primary Amine
Materials and Reagents:
-
This compound
-
Amine-containing substrate (e.g., peptide, small molecule)
-
Anhydrous solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel and standard laboratory glassware
-
Stirring apparatus
-
HPLC system for reaction monitoring and purification
-
Mass spectrometer for product confirmation
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing substrate in a minimal amount of the chosen anhydrous solvent (e.g., DMF or DCM). The concentration will depend on the substrate's solubility.
-
In a separate, dry flask, dissolve this compound in the same anhydrous solvent. A molar excess of 1 to 5 equivalents relative to the primary amine is recommended to drive the reaction to completion.
-
-
Reaction Setup:
-
Place the dissolved amine-containing substrate in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture. Typically, 2-3 equivalents relative to the amine substrate are sufficient.
-
-
Coupling Reaction:
-
Slowly add the solution of this compound to the reaction mixture while stirring.
-
The reaction can be performed at a temperature ranging from 0°C to 35°C; room temperature is often sufficient.
-
Allow the reaction to proceed for 30 minutes to 4 hours.
-
Monitor the reaction's progress using a suitable analytical technique, such as HPLC, to determine the consumption of starting materials and the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is then purified using reverse-phase HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and confirm its identity and purity using mass spectrometry and analytical HPLC.
-
Part 2: Deprotection of the OtBu Group
Materials and Reagents:
-
Purified Boc-Glu(OtBu)-conjugated product
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer or vacuum oven
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified Boc-Glu(OtBu)-conjugated product in the cleavage cocktail.
-
The reaction is typically carried out at room temperature.
-
Allow the reaction to proceed for 1-3 hours. The progress can be monitored by HPLC.
-
-
Product Precipitation and Isolation:
-
After the deprotection is complete, precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with cold diethyl ether multiple times to remove residual TFA and scavengers.
-
Dry the final product under vacuum or by lyophilization.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound coupling reaction.
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of this compound | 1 to 5 equivalents | Relative to the primary amine to drive the reaction to completion. |
| Equivalents of Base (DIPEA) | 2-3 equivalents | Relative to the amine substrate. |
| Reaction Temperature | 0°C to 35°C | Room temperature is generally sufficient. |
| Reaction Time | 30 minutes to 4 hours | Monitor with HPLC for completion. |
| Deprotection Time | 1-3 hours | Monitor with HPLC for completion. |
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of the this compound coupling and deprotection reactions.
Optimizing Amide Bond Formation: Application Notes and Protocols for Boc-Glu(Osu)-Otbu Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimal use of Boc-Glu(Osu)-Otbu in coupling reactions. This compound is a key building block in peptide synthesis and the modification of biomolecules, enabling the introduction of a protected glutamic acid residue. The N-hydroxysuccinimide (OSu) ester provides a highly efficient reactive group for coupling with primary amines, while the tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups offer orthogonal protection strategies crucial for complex synthesis workflows.
Chemical Principle
The fundamental reaction involves the nucleophilic acyl substitution of a primary amine (R-NH₂) with the N-hydroxysuccinimide (NHS) ester of this compound. The primary amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically performed in an anhydrous organic solvent in the presence of a non-nucleophilic base to ensure the primary amine is deprotonated and thus maximally reactive.
Experimental Workflow Overview
The general workflow for a coupling reaction using this compound followed by deprotection is outlined below.
Caption: Experimental workflow for this compound coupling and subsequent deprotection.
Optimal Reaction Conditions
The efficiency of the coupling reaction is highly dependent on the choice of solvent, base, temperature, and stoichiometry of the reactants. The following table summarizes the recommended conditions.
| Parameter | Recommended Conditions | Notes |
| Solvents | Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[1] | The choice of solvent depends on the solubility of the amine-containing substrate.[1] All solvents must be anhydrous to prevent hydrolysis of the NHS ester.[1][2] |
| Base | Non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1] | The base deprotonates the primary amine, increasing its nucleophilicity.[1] |
| Temperature | 0°C to 35°C; Room temperature is often sufficient.[1] | Higher temperatures can accelerate the reaction but may also promote side reactions.[3] |
| Reaction Time | 30 minutes to 4 hours.[1] In some cases, reactions can be run overnight at 4°C.[2] | Reaction progress should be monitored by HPLC or TLC.[1] |
| Stoichiometry | 1 to 5 molar equivalents of this compound relative to the primary amine.[1] | A molar excess of the NHS ester is recommended to drive the reaction to completion.[1] |
| 2 to 3 molar equivalents of base relative to the amine substrate.[1] | Ensures complete deprotonation of the amine. |
Experimental Protocols
Part 1: Coupling of this compound to a Primary Amine
Materials and Reagents:
-
This compound
-
Amine-containing substrate (e.g., peptide with a lysine residue)
-
Anhydrous solvents (DCM, DMF, DMSO, or NMP)[1]
-
Non-nucleophilic base (DIPEA or TEA)[1]
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
HPLC system for reaction monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Preparation of Reactants:
-
Reaction Setup:
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate method, such as reverse-phase HPLC.
-
Part 2: Deprotection of the Boc and tert-Butyl (OtBu) Groups
The Boc and OtBu protecting groups are both acid-labile and can be removed simultaneously using a strong acid like trifluoroacetic acid (TFA).
Materials and Reagents:
-
Purified Boc-Glu(OtBu)-conjugated product
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water)[1]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified Boc-Glu(OtBu)-conjugated product in the cleavage cocktail.[1] The scavengers (TIS and water) are crucial to prevent side reactions from the carbocations generated during cleavage.[1][4]
-
The reaction is typically carried out at room temperature.[1]
-
Allow the reaction to proceed for 1-3 hours.[1] The progress can be monitored by HPLC.[1]
-
-
Product Precipitation and Isolation:
-
After the deprotection is complete, precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.[1]
-
Collect the precipitate by centrifugation.[1]
-
Wash the precipitate with cold diethyl ether multiple times to remove residual TFA and scavengers.[1]
-
Dry the final product under vacuum or by lyophilization.[1]
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | 1. Hydrolysis of NHS ester due to moisture.2. Insufficient amount of base.3. Low reactivity of the amine. | 1. Use anhydrous solvents and dry glassware.[3]2. Increase the equivalents of base.3. Increase the reaction temperature or time.[3] |
| Low Yield | 1. Incomplete reaction.2. Side reactions.3. Loss of product during purification. | 1. Increase the equivalents of this compound.[1]2. Ensure all other reactive functional groups on the substrate are protected.[3]3. Optimize the purification protocol. |
| Presence of Impurities | 1. Unreacted starting materials.2. Byproducts from side reactions. | 1. Drive the reaction to completion by adjusting stoichiometry or reaction time.2. Optimize reaction conditions (e.g., lower temperature) and ensure efficient purification. |
By following these guidelines and protocols, researchers can achieve optimal results in their coupling reactions involving this compound, leading to high yields and purity of their desired products.
References
Application Notes and Protocols for the Deprotection of the Tert-Butyl Ester Group from Boc-Glu(Osu)-OtBu using Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. The trifunctional compound Boc-Glu(Osu)-OtBu is a valuable building block, incorporating the tert-butyloxycarbonyl (Boc) group for amine protection, a tert-butyl (OtBu) ester for the side-chain carboxyl group, and a reactive N-hydroxysuccinimide (Osu) ester for conjugation. The selective removal of these protecting groups is a critical step in synthetic pathways. This document provides detailed application notes and protocols focusing on the deprotection of the OtBu group using trifluoroacetic acid (TFA), a common yet powerful reagent. We will explore both non-selective and selective deprotection strategies, address the associated challenges, and present alternative methods to achieve the desired chemical transformation.
Mechanism of Acid-Catalyzed Tert-Butyl Group Deprotection
The deprotection of both Boc and OtBu groups by TFA proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester or carbamate by the strong acid, TFA. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and the corresponding carboxylic acid or carbamic acid. The unstable carbamic acid intermediate rapidly decarboxylates to yield the free amine and carbon dioxide.
The liberated tert-butyl cation is a reactive electrophile and can lead to undesired side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine). To prevent this, scavengers like triisopropylsilane (TIS) or water are often included in the deprotection cocktail to trap the tert-butyl cation.
Protocol 1: Non-Selective Deprotection of this compound
This protocol describes the complete removal of both the Boc and OtBu protecting groups using a standard TFA cleavage cocktail. This method is typically employed in the final step of solid-phase peptide synthesis where the peptide is cleaved from the resin and all acid-labile protecting groups are removed simultaneously.
Experimental Protocol
-
Preparation: Dissolve this compound in an appropriate solvent such as dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A common mixture consists of:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water (H₂O)
-
2.5% Triisopropylsilane (TIS)
-
-
Deprotection Reaction: Add the freshly prepared cleavage cocktail to the solution of the protected compound. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The residue can be dissolved in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether) and the product precipitated by the addition of a cold non-polar solvent such as diethyl ether or hexane.
-
The resulting solid can be collected by filtration and washed with the cold non-polar solvent.
-
Dry the product under vacuum.
-
Quantitative Data
| Parameter | Value | Reference |
| Reagent Composition | TFA/H₂O/TIS (95:2.5:2.5 v/v/v) | |
| Reaction Time | 1 - 4 hours | |
| Temperature | Room Temperature | |
| Typical Crude Yield | >90% | |
| Typical Purity (HPLC) | >95% |
Note: Yields and purity are substrate-dependent and may require optimization.
Challenges in Selective OtBu Deprotection with TFA
Achieving the selective deprotection of the OtBu group in the presence of a Boc group using TFA is a significant challenge. Both protecting groups are acid-labile and their rates of cleavage under strongly acidic conditions are comparable. While some literature suggests that Boc groups can be slightly more labile than t-butyl esters under certain conditions, achieving high selectivity with TFA is often difficult and can lead to a mixture of partially and fully deprotected products.
Factors influencing selectivity include:
-
TFA Concentration: Lowering the TFA concentration may slow down the deprotection of both groups, but it does not always guarantee a significant difference in their cleavage rates.
-
Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can sometimes improve selectivity by favoring the faster reaction (typically Boc deprotection) and allowing for quenching before significant OtBu cleavage occurs. However, this is not a reliable method for selective OtBu removal.
-
Reaction Time: Precise control over the reaction time is crucial if there is a kinetic window for selective deprotection, but this is often impractical and leads to incomplete reactions or loss of selectivity.
Due to these challenges, alternative methods are often sought for the selective cleavage of tert-butyl esters in the presence of Boc groups.
Protocol 2: Alternative Methods for Selective OtBu Deprotection
For instances where the selective removal of the OtBu group is required while retaining the Boc and Osu functionalities, milder acidic conditions or alternative reagents are recommended.
Selective Deprotection using Zinc Bromide (ZnBr₂)
Lewis acids such as ZnBr₂ can facilitate the chemoselective hydrolysis of tert-butyl esters.
-
Preparation: Dissolve this compound in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add zinc bromide (ZnBr₂, typically 1.5-2.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Selective Deprotection using Aqueous Phosphoric Acid
Aqueous phosphoric acid is a mild and environmentally benign reagent for the deprotection of tert-butyl esters.
-
Preparation: Dissolve this compound in a suitable solvent (e.g., toluene or DCM).
-
Reagent Addition: Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
-
Data Summary for Selective Deprotection Methods
| Method | Reagent | Solvent | Temperature | Typical Reaction Time | Selectivity |
| Lewis Acid | ZnBr₂ (1.5-2.0 eq.) | DCM | Room Temp. | 2 - 24 hours | Good |
| Mild Brønsted Acid | 85% H₃PO₄ (5 eq.) | Toluene/DCM | RT - 50 °C | 4 - 24 hours | Good |
Note: Reaction times and selectivity are highly dependent on the substrate and may require careful optimization.
Conclusion
The deprotection of the OtBu group from this compound is a critical transformation in many synthetic applications. While a standard TFA cleavage cocktail is highly effective for the non-selective, complete deprotection of both Boc and OtBu groups, achieving selective OtBu removal with TFA is challenging due to the similar acid lability of both protecting groups. For selective deprotection, milder reagents such as zinc bromide or aqueous phosphoric acid offer viable alternatives. The choice of the deprotection strategy should be guided by the overall synthetic plan and the desired final product. Careful monitoring and optimization of the reaction conditions are essential to achieve high yields and purity.
Application Notes: Utilizing Boc-Glu(Osu)-Otbu for Advanced Peptide Bioconjugation
Introduction
Boc-Glu(Osu)-Otbu, chemically known as N-α-(tert-Butoxycarbonyl)-L-glutamic acid γ-(tert-butyl) ester α-(N-hydroxysuccinimide) ester, is a valuable reagent in the field of bioconjugation. Its trifunctional nature, featuring a protected amine (Boc), a protected carboxylic acid side chain (Otbu), and an amine-reactive N-hydroxysuccinimide (NHS) ester, allows for the controlled and site-specific modification of peptides and other biomolecules. This reagent is particularly useful for introducing a glutamic acid linker, which can then be further functionalized after deprotection. The orthogonal protection strategy, where the Boc and Otbu groups are acid-labile while the NHS ester reacts with amines under basic conditions, is central to its utility.[1][2] This enables sequential conjugation steps, a critical requirement in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and targeted therapeutics.[3][4]
Chemical Principle
The primary application of this compound is the covalent linkage to primary amines, such as the N-terminus of a peptide or the ε-amine of a lysine residue.[2] The conjugation reaction proceeds via a nucleophilic acyl substitution where the deprotonated primary amine of the peptide attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically performed in a slightly basic buffer (pH 8.0-9.0) to ensure the amine is sufficiently nucleophilic, while avoiding buffers containing primary amines (e.g., Tris or glycine) which would compete in the reaction.[5]
Following successful conjugation, the Boc and Otbu protecting groups can be removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1][6] This exposes a free amine and a carboxylic acid, which can be used for subsequent modifications, such as the attachment of another peptide, a drug molecule, or a reporter tag. The stability of the Boc group under basic and nucleophilic conditions, paired with its easy removal with acid, makes it an indispensable tool in bioconjugation.[1][3]
Applications
-
Peptide Modification and Labeling: Introduction of a glutamic acid linker for subsequent attachment of fluorescent dyes, biotin, or other reporter molecules.
-
Drug Development: Used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies where a linker is required to attach a payload to a targeting moiety.[3][7][]
-
PROTACs Development: The bifunctional nature of the deprotected conjugate can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
-
Half-life Extension: While this compound itself does not directly extend half-life, analogs like Pal-Glu(Osu)-Otbu are used to attach lipid tails to peptides, promoting binding to serum albumin and thereby increasing their in vivo half-life.[2][5][9][10] The principles of conjugation and deprotection remain the same.
Quantitative Data Summary
The efficiency of the conjugation and deprotection steps is influenced by various factors including pH, temperature, reaction time, and stoichiometry. The following tables provide a summary of typical reaction conditions.
Table 1: Recommended Conditions for Peptide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Reagent:Peptide) | 1.5:1 to 10:1 | Optimal ratio should be determined empirically. Higher excess drives the reaction to completion.[5] |
| pH | 8.0 - 9.0 | A compromise between amine reactivity and NHS ester hydrolysis. |
| Buffer System | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Avoid amine-containing buffers like Tris or glycine.[5] |
| Solvent | Aqueous buffer with minimal organic co-solvent | If the reagent is dissolved in DMSO or DMF, keep the final concentration below 10% to avoid peptide precipitation.[5] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can minimize side reactions and hydrolysis of the NHS ester. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by RP-HPLC or LC-MS.[1][5] |
Table 2: Conditions for Boc and Otbu Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A common cleavage cocktail is 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). |
| Temperature | Room Temperature (25°C) | |
| Reaction Time | 1 - 3 hours | Monitor deprotection by RP-HPLC or LC-MS.[1][10] |
| Work-up | Precipitation in cold diethyl ether | This step removes the TFA and scavengers.[10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes a general procedure for conjugating this compound to a peptide containing a primary amine.
Materials:
-
Peptide with a primary amine (e.g., N-terminus or lysine residue)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.5
-
Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL).
-
Reaction Setup: Calculate the required volume of the this compound stock solution to achieve a 1.5 to 10-fold molar excess over the peptide.
-
Conjugation: While gently vortexing the peptide solution, add the calculated volume of the this compound stock solution dropwise. Ensure the final concentration of the organic solvent is below 10%.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS to check for the formation of the desired conjugate.
-
Quenching: Once the reaction is deemed complete, add a small amount of Quenching Buffer to consume any unreacted this compound. Incubate for an additional 30 minutes.
-
Purification: Purify the resulting conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Analysis and Storage: Confirm the molecular weight of the purified conjugate using LC-MS. Lyophilize the pure fractions to obtain a stable powder and store at -20°C or -80°C.[5]
Protocol 2: Deprotection of Boc and Otbu Groups
This protocol describes the removal of the Boc and Otbu protecting groups from the conjugated peptide.
Materials:
-
Boc-Glu(Otbu)-conjugated peptide
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Reaction Setup: Dissolve the lyophilized Boc-Glu(Otbu)-conjugated peptide in the Cleavage Cocktail.
-
Incubation: Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by RP-HPLC until the starting material is consumed.
-
Precipitation: After the reaction is complete, add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected peptide.
-
Isolation: Collect the precipitate by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove residual TFA and scavengers.
-
Drying: Dry the final deprotected peptide under vacuum or by lyophilization.
-
Analysis: Characterize the final product by LC-MS to confirm the expected molecular weight.
Visualizations
Caption: General experimental workflow for peptide modification.
Caption: Signaling pathway of the bioconjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Chemical Approaches for Site-Specific Conjugation of Native Antibodies: Technologies toward Next-Generation Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. 81659-82-7 | this compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 9. Palm-Glu(OSu)-OtBu Albumin Binding Conjugation Reagent - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
Application of Boc-Glu(Osu)-Otbu in the Synthesis of Therapeutic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of therapeutic peptides to enhance their pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug development. One key strategy is lipidation, the covalent attachment of a fatty acid moiety, which promotes binding to serum albumin, thereby extending the in vivo half-life of the peptide. A critical reagent in this process is Boc-Glu(Osu)-Otbu, chemically known as Nα-(tert-Butoxycarbonyl)-L-glutamic acid γ-(N-succinimidyl) ester α-(tert-butyl) ester. This trifunctional molecule serves as a versatile linker, enabling the site-specific conjugation of a fatty acid to a peptide backbone, most commonly at a lysine residue.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of therapeutic peptides, with a particular focus on the generation of Glucagon-Like Peptide-1 (GLP-1) receptor agonists such as Liraglutide.
Application Notes
This compound is primarily utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a glutamic acid linker that is subsequently acylated. The Boc (tert-butyloxycarbonyl) group protects the α-amine of the glutamic acid, while the Otbu (tert-butyl) ester protects the α-carboxyl group. The Osu (N-succinimidyl) ester provides a highly reactive group for efficient coupling to a primary amine, such as the ε-amine of a lysine side chain on the resin-bound peptide.
The key advantages of using this compound include:
-
Site-Specific Conjugation: It allows for the precise attachment of a linker at a desired position within the peptide sequence, typically an orthogonally protected lysine residue (e.g., Fmoc-Lys(Alloc)-OH).
-
Controlled Lipidation: The glutamic acid linker provides a spacer between the peptide and the fatty acid, which can be crucial for maintaining the peptide's biological activity. The free γ-carboxyl group of the glutamic acid (after deprotection of the Osu ester and subsequent coupling of the fatty acid) can be further modified if required.
-
Compatibility with SPPS: The protecting groups (Boc and Otbu) are compatible with standard Fmoc-based SPPS chemistry. The Boc group is removed under acidic conditions, and the Otbu group is cleaved during the final trifluoroacetic acid (TFA) cleavage from the resin.
A notable application is in the synthesis of liraglutide, a long-acting GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity. In this synthesis, a palmitic acid chain is attached to the γ-carboxyl group of the glutamic acid linker, which itself is attached to the ε-amine of a lysine residue.
Experimental Protocols
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol describes the manual coupling of this compound to the ε-amino group of a lysine residue on a peptide synthesized on a solid support. It assumes the use of an orthogonally protected lysine (e.g., Alloc) that has been deprotected prior to this step.
Materials:
-
Peptide-resin with a free lysine ε-amino group
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Deprotection of Lysine Side Chain (if applicable): If an orthogonal protecting group like Alloc is used on the lysine, deprotect it using the appropriate conditions (e.g., for Alloc, use Pd(PPh₃)₄ and a scavenger like PhSiH₃ in DCM). Wash the resin thoroughly with DCM and DMF.
-
Preparation of Coupling Solution: In a separate vial, dissolve this compound (1.5 - 5 equivalents relative to the resin loading) in DMF.
-
Coupling Reaction:
-
Add the this compound solution to the swollen resin.
-
Add DIEA (3 - 10 equivalents) to the reaction vessel.
-
Agitate the mixture under an inert atmosphere at room temperature for 2 to 16 hours. The reaction progress can be monitored using the Kaiser (ninhydrin) test to check for the disappearance of the free primary amine.[1]
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum. The resin is now ready for the next step, which is typically the coupling of the fatty acid to the deprotected γ-carboxyl group of the glutamic acid linker.
Data Presentation
The following tables summarize typical quantitative data for the coupling of this compound in the synthesis of liraglutide precursors.
| Parameter | Value | Reference |
| Reagent Equivalents | ||
| This compound | 5 equivalents | [1] |
| DIEA | 10 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | DCM | [1] |
| Reaction Time | 16 hours | [1] |
| Temperature | Room Temperature | [1] |
| Synthesis Step | Purity (Crude) | Overall Yield | Reference |
| Liraglutide Synthesis using this compound | 84% | 69% (after purification) | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the coupling of this compound in SPPS.
Signaling Pathway of GLP-1 Receptor Agonists
Therapeutic peptides synthesized using this compound, such as liraglutide, are often GLP-1 receptor agonists. The following diagram illustrates the general signaling pathway activated by these peptides.
Caption: Signaling pathway of GLP-1 receptor agonists.
References
Application Notes and Protocols: Boc-Glu(Osu)-Otbu Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, commonly referred to as Boc-Glu(Osu)-Otbu, is a critical reagent in peptide synthesis and bioconjugation. It enables the site-specific introduction of a protected glutamic acid residue onto primary amine groups within peptides, proteins, and other molecules. The Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, while the Otbu (tert-butyl) ester protects the γ-carboxyl group. The amine-reactive N-hydroxysuccinimide (NHS) ester allows for efficient and specific amide bond formation under mild conditions.
Proper handling, solution preparation, and storage of this compound are paramount to ensure its reactivity and the success of subsequent conjugation reactions. The NHS ester is highly susceptible to hydrolysis, necessitating careful control of moisture. These application notes provide detailed protocols for the preparation and storage of this compound solutions to maintain reagent integrity and achieve reproducible results.
Reagent Properties and Handling
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for accurate calculations and for understanding the reagent's storage requirements.
| Property | Value |
| Chemical Name | Nα-(tert-butoxycarbonyl)-L-glutamic acid γ-(tert-butyl) ester α-(2,5-dioxopyrrolidin-1-yl) ester |
| Molecular Formula | C₁₈H₂₈N₂O₈ |
| Molecular Weight | 400.43 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Amine-reactive NHS ester, Boc-protected α-amine, Otbu-protected γ-carboxyl |
Handling Precautions:
-
Moisture Sensitivity: The NHS ester is highly susceptible to hydrolysis. Always handle the solid reagent and its solutions in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this reagent.
Solution Preparation Protocol
This compound is not soluble in aqueous buffers and must be dissolved in an anhydrous organic solvent immediately before use. The preparation of stock solutions for long-term storage is generally not recommended due to the potential for gradual hydrolysis of the NHS ester.[1]
Recommended Solvents:
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary Choice | Good solvating power. Use anhydrous grade (≤0.02% water). DMSO is hygroscopic; handle with care.[1] |
| N,N-Dimethylformamide (DMF) | Alternative Choice | Also effective for dissolution. Must use a high-purity, amine-free grade. DMF can degrade to dimethylamine, which will react with the NHS ester.[1] |
Protocol for Preparing a Stock Solution (for immediate use):
-
Equilibration: Bring the vial of solid this compound to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Solvent Addition: Under an inert atmosphere, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial briefly until the solid is completely dissolved. The resulting solution should be clear.
-
Immediate Use: This stock solution should be prepared immediately before it is needed for the conjugation reaction to ensure maximum reactivity.[1]
Storage and Stability
Proper storage is critical to maintain the integrity and reactivity of this compound.
Storage Recommendations:
| Form | Temperature | Conditions | Duration |
| Solid | -20°C | Tightly sealed vial, within a desiccator.[1] | Long-term |
| Stock Solution | -20°C | Anhydrous aprotic solvent in small, tightly sealed aliquots. | Up to 1 month (Not generally recommended)[1] |
| Stock Solution | -80°C | Anhydrous aprotic solvent in small, tightly sealed aliquots. | Up to 6 months (Not generally recommended)[1] |
Best Practices for Storage:
-
Aliquoting: Upon first opening, it is highly recommended to aliquot the solid reagent into smaller, single-use vials. This minimizes the exposure of the main stock to atmospheric moisture during repeated openings.[1]
-
Inert Atmosphere: For long-term storage of the solid, flushing the vial with an inert gas like argon or nitrogen before sealing is beneficial.
-
Solution Storage: The preparation of stock solutions for long-term storage is discouraged. If a stock solution must be prepared and stored, it should be in an anhydrous aprotic solvent, aliquoted into single-use vials, and stored at -80°C.[1]
Experimental Protocol: General Peptide Conjugation
This protocol outlines a general procedure for conjugating this compound to a primary amine (e.g., the N-terminus of a peptide or the side chain of a lysine residue).
Materials:
-
This compound
-
Peptide or other amine-containing molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Crucially, avoid amine-containing buffers like Tris or glycine. [1]
-
Quenching Buffer: e.g., 1 M Tris-HCl or Glycine, pH ~8[1]
-
Purification System (e.g., RP-HPLC)
-
Analysis System (e.g., LC-MS)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Section 2.
-
Reaction Setup:
-
Calculate the required volume of the this compound stock solution. A molar excess of 1.5 to 10-fold over the peptide is typically used to drive the reaction to completion. The optimal ratio should be determined empirically.[1]
-
While gently vortexing the peptide solution, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is kept low (ideally below 10%) to prevent precipitation of the peptide.[1]
-
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. Gentle mixing can facilitate the reaction.[1]
-
Quenching: Add a small amount of quenching buffer to consume any unreacted this compound. Incubate for an additional 30 minutes.[1]
-
Purification and Analysis: Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC. Confirm the identity of the product by LC-MS.
Visual Diagrams
Caption: Experimental workflow for peptide conjugation with this compound.
Caption: Storage and handling decision tree for this compound.
References
Application Note: Monitoring the Coupling Reaction of Boc-Glu(Osu)-Otbu to a Primary Amine by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of peptide synthesis and drug development, the formation of amide bonds is a fundamental process. The conjugation of molecules to primary amines, such as the N-terminus of a peptide or the epsilon-amino group of a lysine residue, is a common strategy for introducing specific functionalities. Boc-Glu(Osu)-Otbu (N-α-tert-butoxycarbonyl-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester) is a valuable building block in this context. Its activated N-hydroxysuccinimide (NHS) ester allows for efficient coupling to primary amines under mild conditions, while the Boc and Otbu protecting groups prevent unwanted side reactions.
Monitoring the progress of this coupling reaction is crucial for optimizing reaction conditions, ensuring complete conversion of the starting materials, and identifying potential side products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideally suited for this purpose. This application note provides a detailed protocol for monitoring the coupling reaction of this compound with a primary amine using reverse-phase HPLC (RP-HPLC).
Chemical Reaction
The coupling reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Chemical reaction of this compound with a primary amine.
Experimental Protocols
Materials and Reagents
-
This compound
-
Primary amine-containing substrate (e.g., a peptide with an N-terminal amine or a lysine residue)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
Equipment
-
Standard laboratory glassware
-
Magnetic stirrer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Coupling Reaction Protocol
-
Preparation of Reactants:
-
In a clean, dry reaction vial, dissolve the primary amine-containing substrate in anhydrous DMF to a concentration of 10 mg/mL.
-
In a separate vial, dissolve this compound (1.2 equivalents relative to the primary amine) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the primary amine, add DIPEA (2.0 equivalents relative to the primary amine).
-
Slowly add the solution of this compound to the primary amine solution while stirring.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours.
-
-
Reaction Monitoring:
-
At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the aliquot by diluting it 1:100 in the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the diluted sample through a 0.45 µm syringe filter before HPLC analysis.
-
HPLC Method Protocol
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The progress of the coupling reaction can be monitored by observing the decrease in the peak area of the starting materials (this compound and the primary amine substrate) and the corresponding increase in the peak area of the coupled product.
Table 1: Hypothetical Retention Times of Reactants and Products
| Compound | Expected Retention Time (min) |
| Primary Amine Substrate | 8.5 |
| This compound | 18.2 |
| Coupled Product | 20.5 |
| N-Hydroxysuccinimide | 3.1 |
Table 2: Hypothetical Peak Area Data for Reaction Monitoring
| Time (min) | Peak Area (Primary Amine) | Peak Area (this compound) | Peak Area (Coupled Product) |
| 0 | 1,250,000 | 1,500,000 | 0 |
| 30 | 875,000 | 1,050,000 | 450,000 |
| 60 | 500,000 | 600,000 | 900,000 |
| 120 | 125,000 | 150,000 | 1,350,000 |
| 240 | < 10,000 | < 12,000 | 1,488,000 |
Experimental Workflow
Caption: Experimental workflow for monitoring the coupling reaction.
Discussion
The provided HPLC method effectively separates the starting materials from the coupled product. The primary amine substrate, being the most polar, will typically have the shortest retention time among the key reactants and product. This compound is more hydrophobic and will therefore have a longer retention time. The coupled product, incorporating the hydrophobic moieties of both starting materials, is expected to be the most retained species on the C18 column, eluting last. The small, polar N-hydroxysuccinimide byproduct will elute very early in the chromatogram.
By plotting the peak areas of the reactants and the product as a function of time, a reaction profile can be generated. This allows for the determination of the reaction endpoint, which is typically when the peak areas of the starting materials have diminished to baseline or a constant minimal value, and the peak area of the product has reached a plateau.
Conclusion
Reverse-phase HPLC is an indispensable tool for the real-time monitoring of the this compound coupling reaction. The detailed protocol and HPLC method described in this application note provide a robust framework for researchers to optimize reaction conditions, ensure product quality, and gain a deeper understanding of the reaction kinetics. This methodology is broadly applicable to a variety of primary amine-containing substrates and is a critical component of process development in peptide synthesis and modification.
Application of Boc-Glu(Osu)-Otbu in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Glu(Osu)-Otbu, chemically known as N-α-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, is a key building block in modern drug discovery and development. Its trifunctional nature, featuring a Boc-protected α-amino group, a tert-butyl (OtBu)-protected γ-carboxyl group, and an activated N-hydroxysuccinimide (Osu) ester at the α-carboxyl group, makes it a versatile reagent for peptide synthesis, bioconjugation, and the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in a research and development setting.
Key Applications
The unique structural features of this compound lend it to several critical applications in drug discovery:
-
Peptide Synthesis: As a protected amino acid derivative, it is instrumental in solid-phase peptide synthesis (SPPS) for the precise incorporation of glutamic acid residues into peptide chains. The orthogonal protecting groups (Boc and OtBu) allow for selective deprotection strategies, which is crucial for the synthesis of complex peptides.[1]
-
Linker for Bioconjugation: this compound serves as a valuable linker molecule. A prominent application is in the lipidation of peptides, where a lipid moiety is attached to a peptide to enhance its pharmacokinetic profile. This is famously demonstrated in the synthesis of GLP-1 receptor agonists like Liraglutide, where lipidation extends the drug's half-life by promoting binding to serum albumin.[2]
-
Peptide-Drug Conjugates (PDCs): The glutamic acid scaffold can be used to link cytotoxic drugs to targeting peptides.[] The linker's properties can be tuned to ensure stability in circulation and efficient cleavage at the target site, thereby improving the therapeutic index of the drug.[4][5][6]
Physicochemical Properties and Specifications
A summary of the key properties and typical specifications for this compound is provided below. This information is essential for accurate calculations and reagent handling.
| Property | Value |
| Chemical Name | N-α-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester |
| Molecular Formula | C18H28N2O8 |
| Molecular Weight | 400.42 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | >95% |
| Storage Conditions | -20°C, under inert gas |
Experimental Protocols
Protocol 1: Lipidation of a Peptide via Amide Bond Formation
This protocol describes a general procedure for the site-specific lipidation of a peptide containing a free amine group (e.g., the N-terminus or the side chain of a lysine residue) using a palmitoylated derivative of this compound, such as Pal-Glu(OSu)-OtBu.
Materials:
-
Peptide with a single free primary amine
-
Pal-Glu(OSu)-OtBu
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Reaction vessel
-
Stirring device
-
Analytical and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH ~8)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 10 mg/mL.
-
Basification: Add 1.1 to 2.0 equivalents of DIEA to the peptide solution to act as a base and facilitate the reaction.
-
Acylating Agent Preparation: In a separate vial, dissolve 1.05 to 1.5 equivalents of Pal-Glu(OSu)-OtBu in anhydrous DMF immediately before use to prevent hydrolysis.
-
Coupling Reaction: Add the Pal-Glu(OSu)-OtBu solution to the peptide solution dropwise while stirring. Let the reaction proceed at room temperature for 1-4 hours or overnight at 4°C.[7] The progress of the reaction should be monitored by analytical RP-HPLC and MS.
-
Quenching: Once the reaction is complete, add a small amount of quenching buffer to consume any unreacted Pal-Glu(OSu)-OtBu. Incubate for an additional 30 minutes.
-
Purification: Purify the crude lipidated peptide by preparative RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a fluffy white powder.
Quantitative Data for Lipidation Protocol:
| Parameter | Value |
| Peptide Concentration | 10 mg/mL in DMF |
| DIEA Equivalents | 1.1 - 2.0 |
| Pal-Glu(OSu)-OtBu Equiv. | 1.05 - 1.5 |
| Reaction Time | 1-4 hours (RT) or overnight (4°C) |
| Reaction Temperature | Room Temperature or 4°C |
| Monitoring Technique | Analytical RP-HPLC, Mass Spectrometry |
| Purification Method | Preparative RP-HPLC (C18 column) |
Protocol 2: Deprotection of Boc and OtBu Groups
Following peptide synthesis or modification, the Boc and OtBu protecting groups are typically removed in a single step using a strong acid, often in the presence of scavengers to prevent side reactions.
Materials:
-
Protected peptide-resin or protected peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues like tryptophan or methionine, other scavengers like EDT may be required.
-
Cleavage Reaction: Treat the peptide-resin or protected peptide with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Following the cleavage, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using preparative RP-HPLC.
Quantitative Data for Deprotection Protocol:
| Parameter | Value |
| Cleavage Reagent | Trifluoroacetic acid (TFA) |
| TFA Concentration | 95% |
| Scavengers | 2.5% Water, 2.5% TIS (or others as needed) |
| Reaction Time | 2-3 hours |
| Reaction Temperature | Room Temperature |
| Precipitation Solvent | Cold diethyl ether |
| Purification Method | Preparative RP-HPLC |
Visualizations
Signaling Pathway: Mechanism of Half-Life Extension of a Lipidated Peptide
Caption: Mechanism of half-life extension of a lipidated peptide through reversible binding to serum albumin.
Experimental Workflow: Lipidation of a Peptide
Caption: Experimental workflow for the lipidation of a peptide using Pal-Glu(OSu)-OtBu.
Logical Relationship: Orthogonal Protection Strategy
Caption: Orthogonal protection and reaction sites of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve low coupling yield with Boc-Glu(Osu)-Otbu
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Glu(Osu)-Otbu. Our goal is to help you improve low coupling yields and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling yield with this compound?
Low coupling yields with this compound can stem from several factors:
-
Hydrolysis of the Osu ester: The N-hydroxysuccinimide (Osu) ester is highly susceptible to hydrolysis in the presence of water. This is one of the most common reasons for reduced coupling efficiency.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, pH, or reaction time can significantly hinder the coupling reaction.
-
Steric hindrance: Bulky amino acids near the coupling site on the peptide chain can physically block the approach of this compound.
-
Poor solubility of reactants: If either the peptide or this compound is not fully dissolved, the reaction will be slow and incomplete.
-
Peptide aggregation: On a solid support, the growing peptide chain can aggregate, making the N-terminal amine inaccessible for coupling.
-
Incomplete deprotection of the N-terminus: If the N-terminal protecting group (e.g., Fmoc) of the peptide is not completely removed, the coupling reaction cannot proceed.
Q2: How can I minimize the hydrolysis of this compound?
To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions throughout the experiment:
-
Use anhydrous grade solvents.
-
Thoroughly dry all glassware before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Store this compound in a desiccator at the recommended temperature.
Q3: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C in a tightly sealed container, preferably in a desiccator to protect it from moisture.
Q4: Can I use a pre-activated solution of this compound?
It is generally not recommended to prepare stock solutions of this compound for long-term storage due to the risk of hydrolysis. It is best to dissolve the reagent immediately before use.
Troubleshooting Guide
Issue: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure strict anhydrous conditions. Use fresh, high-quality this compound. |
| Inefficient Activation/Coupling | Increase the molar excess of this compound (typically 1.5 to 5 equivalents). Optimize the base and coupling additives. |
| Incomplete N-terminal Deprotection | Increase deprotection time or use fresh deprotection reagents. Monitor deprotection completion with a Kaiser test. |
| Steric Hindrance | Increase the reaction time or perform a double or even triple coupling. Consider using a more powerful coupling reagent if the issue persists. |
| Peptide Aggregation (Solid Phase) | Switch to a different solvent (e.g., NMP, DMSO, or a DCM/DMF mixture). |
| Poor Reactant Solubility | Use a co-solvent like DMSO or NMP to improve solubility. Gentle warming can be attempted, but monitor for degradation. |
Issue: Presence of Side Products
| Possible Cause | Recommended Solution |
| Racemization | Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases. Perform the coupling at a lower temperature (e.g., 0°C). |
| Reaction with Amino Acid Side Chains | Ensure that all reactive side chains in your peptide are properly protected before the coupling step. |
Experimental Protocols
General Protocol for Coupling this compound to a Primary Amine
This protocol outlines a general procedure for the solution-phase coupling of this compound to a peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide with a free primary amine
-
Anhydrous solvent (e.g., DMF, DCM, or NMP)
-
Non-nucleophilic base (e.g., DIPEA or TEA)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation of Reactants:
-
Under an inert atmosphere, dissolve the peptide in a minimal amount of anhydrous solvent.
-
In a separate dry flask, dissolve this compound (1.5 - 5 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
To the dissolved peptide, add the non-nucleophilic base (2-3 equivalents).
-
Slowly add the solution of this compound to the peptide solution while stirring.
-
-
Reaction Conditions:
-
The reaction can typically be performed at room temperature.
-
Allow the reaction to proceed for 1-4 hours.
-
Monitor the reaction progress using a suitable technique like HPLC or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can then be purified using an appropriate method, such as flash chromatography or preparative HPLC.
-
Quantitative Data Summary
The optimal reaction conditions can vary depending on the specific peptide sequence and scale of the reaction. The following table provides a general guideline for optimizing your coupling reaction.
| Parameter | Condition | Typical Range | Remarks |
| Molar Ratio | This compound : Amine | 1.5:1 to 5:1 | A higher excess can drive the reaction to completion, especially for difficult couplings. |
| Base | DIPEA or TEA | 2-3 equivalents | A non-nucleophilic base is crucial to deprotonate the amine without competing in the reaction. |
| Solvent | DMF, DCM, NMP, DMSO | - | The choice of solvent depends on the solubility of the reactants. Anhydrous grade is essential. |
| Temperature | Room Temperature | 0°C to 25°C | Lower temperatures can be used to minimize side reactions like racemization. |
| Reaction Time | 1 - 4 hours | 30 mins to overnight | Reaction progress should be monitored to determine the optimal time. |
Visualizations
Common side reactions with Boc-Glu(Osu)-Otbu and how to avoid them
Welcome to the technical support center for Boc-Glu(Osu)-Otbu. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound, and how can I prevent it?
A1: The most prevalent side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester is sensitive to water and can react with it, converting the active ester back into a non-reactive carboxylic acid (Boc-Glu(OH)-OtBu). This reduces the efficiency of your desired conjugation reaction.[1][3]
To prevent hydrolysis, consider the following:
-
Work under anhydrous (dry) conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.[4]
-
Proper Storage and Handling: Store solid this compound at -20°C in a desiccator.[4] Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.[4]
-
Optimal pH: Maintain the reaction pH between 7.2 and 8.5.[2] While the amine nucleophile is more reactive at higher pH, the rate of NHS ester hydrolysis also increases significantly.[2] A pH above 9.0 can lead to rapid hydrolysis that outcompetes the desired reaction.[2]
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.[2] Phosphate, bicarbonate, or HEPES buffers are suitable alternatives.[2][5]
-
Reagent Preparation: Prepare the stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[4] Storing the reagent in solution is not recommended due to gradual hydrolysis.[4]
Q2: My conjugation yield is low. Besides hydrolysis, what are other potential causes and troubleshooting steps?
A2: Low conjugation yield can stem from several factors beyond NHS ester hydrolysis.
| Potential Cause | Troubleshooting Recommendations | Citations |
| Poor Solubility | This compound is not soluble in aqueous buffers. Ensure it is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should ideally be below 10% to avoid precipitation of the peptide or protein. | [2][4] |
| Suboptimal pH | The target primary amines on your molecule need to be deprotonated (-NH2 form) to be effective nucleophiles. If the pH is too low (below the pKa of the amine, typically ~8.0-8.5 for lysine), the amines will be protonated (-NH3+) and unreactive. Ensure your reaction buffer is in the optimal pH range of 7.2-8.5. | [2] |
| Steric Hindrance | If the target amine on your molecule is in a sterically hindered environment, the reaction can be slow, allowing more time for hydrolysis to occur. To overcome this, you can increase the molar excess of this compound (e.g., 5- to 20-fold molar excess), increase the reaction time, or slightly increase the reaction temperature. | [2] |
| Inefficient Coupling | For sterically hindered couplings, more potent activating reagents might be required in peptide synthesis. While this compound is already an activated ester, ensuring optimal reaction conditions is crucial. | [6] |
Q3: Are there any side reactions associated with the Boc or OtBu protecting groups during the coupling reaction?
A3: The tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups are generally stable under the standard, mildly basic conditions (pH 7.2-8.5) used for NHS ester coupling reactions.[1] These groups are designed to be stable to the basic conditions used for Fmoc removal in peptide synthesis, which are more stringent than typical conjugation conditions.[1] The primary lability of these groups is to strong acids, such as trifluoroacetic acid (TFA), which is used for their removal after the desired peptide has been synthesized.[1][7] Therefore, side reactions involving the premature loss of Boc or OtBu groups during the coupling step are highly unlikely.
Q4: Can pyroglutamate formation occur when using this compound?
A4: Pyroglutamate formation is a potential side reaction involving the glutamic acid residue, but it is more common under specific conditions that are not typical for the coupling reaction itself. This intramolecular cyclization of an N-terminal glutamic acid residue to form a five-membered lactam ring is more likely to occur under acidic or heated conditions.[8][9] Since the coupling reaction is performed under mildly basic conditions and typically at room temperature or below, the risk of pyroglutamate formation during this step is minimal. However, it is a known side reaction during subsequent acidic deprotection steps in peptide synthesis.[9]
Q5: What is the risk of racemization during the coupling reaction?
A5: Racemization is a potential side reaction during the activation of the carboxyl group of an amino acid.[10] However, using pre-activated esters like NHS esters is a strategy to minimize this risk.[10] While certain amino acids are more prone to racemization, glutamic acid is not considered to be at high risk under standard coupling conditions with an NHS ester. To further minimize the risk, it is important to avoid excessive heat and prolonged exposure to strong bases.
Troubleshooting Guide
| Issue | Possible Cause | Solution | Citations |
| Low or No Product Formation | Hydrolysis of this compound | Use anhydrous solvents, handle the reagent carefully to avoid moisture, and prepare solutions fresh. Optimize reaction pH to 7.2-8.5. | [2][4] |
| Inactive Reagent | Ensure proper storage of this compound at -20°C in a desiccator. Allow to warm to room temperature before opening. | [4] | |
| Incorrect Buffer | Avoid amine-containing buffers like Tris. Use phosphate, bicarbonate, or HEPES buffers. | [2] | |
| Multiple Products Observed by HPLC/MS | Di- or poly-acylation | If your target molecule has multiple primary amines, control the stoichiometry by using a lower molar excess of this compound (e.g., 1.0-1.1 equivalents). Perform the reaction at a lower temperature (e.g., 4°C) and monitor the progress to stop the reaction at the optimal time. | [11] |
| Unreacted Starting Material and Hydrolyzed Reagent | The final product will need to be purified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to remove unreacted starting materials and byproducts. | [4][12] | |
| Product Precipitates During Reaction | Poor solubility of the conjugated product | The addition of the Boc-Glu-OtBu moiety increases the hydrophobicity of the target molecule. Perform the reaction in a solvent system that can solubilize both reactants and the product, potentially with a higher percentage of organic co-solvents like DMF or DMSO. | [12] |
Experimental Protocols & Visualizations
General Protocol for Conjugation to a Peptide
This protocol outlines a general procedure for conjugating this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine residue).
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~8.0
-
Purification System: RP-HPLC with a C18 column.
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[4]
-
Reaction Setup: Calculate the required volume of the this compound stock solution. A molar excess of 1.5 to 10-fold over the peptide is typically used.[4] The optimal ratio should be determined empirically.
-
Conjugation: While gently stirring the peptide solution, add the calculated volume of the this compound stock solution dropwise. Ensure the final concentration of the organic solvent is low (<10%) to prevent peptide precipitation.[4]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[4] Monitor the reaction progress by HPLC if possible.
-
Quenching: Add a small amount of quenching buffer to react with and consume any unreacted this compound. Incubate for an additional 30 minutes.[4]
-
Purification: Purify the conjugated peptide from byproducts (e.g., unreacted peptide, hydrolyzed reagent, N-hydroxysuccinimide) using RP-HPLC.[4]
Visualized Workflow for Peptide Conjugation
Caption: General experimental workflow for peptide conjugation.
Competing Reactions at the NHS Ester
Caption: Competing aminolysis and hydrolysis reactions.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting pyroglutamate formation with N-terminal glutamic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the formation of pyroglutamate from N-terminal glutamic acid (Glu) residues in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and why is its formation from N-terminal glutamic acid a concern?
Pyroglutamate (pGlu) is a cyclic lactam derivative of an N-terminal glutamic acid residue.[1] Its formation is a post-translational modification that occurs via an intramolecular cyclization reaction, resulting in the elimination of a water molecule.[2] This modification can be problematic for several reasons:
-
Blocked N-terminus: The cyclized structure of pGlu lacks a free primary amine, which obstructs traditional protein sequencing methods like Edman degradation.[2]
-
Product Heterogeneity: Incomplete conversion of N-terminal Glu to pGlu results in a mixed population of molecules, which complicates analysis, characterization, and can lead to batch-to-batch inconsistency in biological assays.[2]
-
Altered Physicochemical Properties: The loss of the N-terminal amine and the side-chain carboxylic acid group can alter the protein's overall charge and isoelectric point, potentially impacting its stability and solubility.[3][4]
-
Potential Impact on Bioactivity: Modifications at the N-terminus can, in some cases, affect the biological activity or receptor binding affinity of a peptide or protein.[2]
Q2: What is the chemical mechanism of pyroglutamate formation from glutamic acid?
The formation of pyroglutamate from an N-terminal glutamic acid is an intramolecular cyclization reaction. The α-amino group of the N-terminal glutamic acid acts as a nucleophile, attacking the γ-carbonyl carbon of its own side chain. This attack leads to the formation of a five-membered ring structure (the pyroglutamate residue) and the elimination of a water molecule.[1][2] This reaction can occur spontaneously (non-enzymatically) or be catalyzed by the enzyme glutaminyl cyclase (QC).[2][5]
Q3: What factors influence the rate of pyroglutamate formation from N-terminal glutamic acid?
Several factors can influence the rate of non-enzymatic pyroglutamate formation:
-
pH: The reaction rate is highly pH-dependent. For N-terminal glutamic acid, the rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (e.g., pH 4) or alkaline (e.g., pH 8) conditions.[6][7][8]
-
Temperature: Higher temperatures significantly accelerate the rate of cyclization.[2][8]
-
Protein/Peptide Structure: The local conformation and flexibility of the N-terminus can impact the rate of pGlu formation. Structural elements can either facilitate or hinder the necessary proximity of the reacting groups.[9] Denaturing the protein can eliminate these structural effects.[9]
-
Buffer Composition: Certain buffer species can influence the reaction rate. While less pronounced than for glutamine, the buffer composition can still play a role in the stability of the N-terminus.
Q4: How does pyroglutamate formation from glutamic acid differ from its formation from glutamine?
While both N-terminal glutamic acid and glutamine can cyclize to form pyroglutamate, the reaction kinetics and byproducts are different. The conversion from glutamine is generally much faster than from glutamic acid.[9] The cyclization of glutamine results in the elimination of ammonia, whereas the cyclization of glutamic acid eliminates water.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Unexpected heterogeneity in purified peptide/protein (e.g., multiple peaks in IEX or RP-HPLC) | Spontaneous formation of pyroglutamate during purification or storage. | - Maintain a pH between 6.0 and 7.0 during all purification and storage steps.[2]- Perform purification steps at reduced temperatures (e.g., 4°C).[2]- For long-term storage, consider lyophilization or storing at -80°C in a pH 6.0-7.0 buffer.[2] |
| N-terminal sequencing fails (blocked N-terminus) | The N-terminal glutamic acid has cyclized to pyroglutamate. | - Treat the sample with pyroglutamate aminopeptidase (pGAP) to enzymatically remove the pGlu residue, exposing the next amino acid for sequencing.[2][10] |
| Inconsistent results in biological assays between different batches | Variable amounts of pyroglutamate formation leading to batch-to-batch differences in product homogeneity. | - Implement strict control over pH, temperature, and buffer composition during production, purification, and storage.[2]- Characterize each batch for the percentage of pGlu formation using analytical techniques like RP-HPLC or mass spectrometry to ensure consistency.[2] |
| Observed mass difference of -18.01 Da in mass spectrometry analysis | Formation of pyroglutamate from N-terminal glutamic acid. | - Confirm the modification site using tandem mass spectrometry (MS/MS) to ensure it is at the N-terminus.[6]- If pGlu formation is undesirable, optimize process and storage conditions (pH, temperature) to minimize its formation. |
Data Presentation
Table 1: Effect of pH and Temperature on the Half-life of N-terminal Glutamic Acid Cyclization
| N-terminal Residue | pH | Temperature (°C) | Half-life | Reference(s) |
| Glutamate | 4.1 | 45 | ~9 months | [6][8] |
| Glutamate | 4.6 | 37 | 2.7 years | [8] |
| Glutamate | 4.6 | 45 | 1.1 year | [8] |
| Glutamate | 6.2 | 37/45 | Minimal formation | [6][8] |
| Glutamate | 8.0 | 37/45 | Increased formation | [6][8] |
Experimental Protocols
Protocol 1: Analytical Detection and Quantification of Pyroglutamate by LC-MS
This protocol outlines a general approach for the detection and quantification of pyroglutamate formation from N-terminal glutamic acid using liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation:
-
Chromatographic Separation:
-
Utilize a reversed-phase high-performance liquid chromatography (RP-HPLC) column (e.g., C18) with a suitable gradient to separate the native peptide/protein from its pyroglutamate-containing form.[6][9]
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile.
-
A shallow gradient is often required to resolve the two species.
-
-
Mass Spectrometry Analysis:
-
Acquire data in full scan mode to identify the masses corresponding to the native peptide/protein and the pGlu-modified form (mass difference of -18.01 Da).[2]
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to confirm the amino acid sequence and pinpoint the modification to the N-terminal glutamic acid.[6]
-
-
Quantification:
-
Quantify the relative abundance of the native and modified forms by integrating the peak areas from the extracted ion chromatograms or the UV chromatogram if baseline separation is achieved.[9]
-
Protocol 2: Enzymatic Removal of Pyroglutamate using Pyroglutamate Aminopeptidase (pGAP)
This protocol is for removing a blocking N-terminal pyroglutamate residue to enable N-terminal sequencing or for analytical purposes.
-
Sample Preparation:
-
For some proteins, denaturation and reduction may be necessary to make the N-terminus accessible to the enzyme. This can be achieved by incubating the sample in a buffer containing a denaturant (e.g., 8 M guanidine) and a reducing agent (e.g., DTT) at an elevated temperature (e.g., 60°C).[9]
-
Subsequently, the protein needs to be alkylated (e.g., with iodoacetate) and buffer-exchanged into a pGAP-compatible buffer.[9]
-
In some cases, detergents like Polysorbate 20 at elevated temperatures can be used instead of chaotropic agents to facilitate enzymatic removal without irreversible denaturation.[10]
-
-
Enzymatic Digestion:
-
Incubate the prepared protein sample with pyroglutamate aminopeptidase according to the manufacturer's instructions. Typical conditions involve incubation at 37°C for several hours to days in a suitable buffer (e.g., ammonium bicarbonate, pH 7.9).[9]
-
-
Analysis:
-
Confirm the removal of the pGlu residue by LC-MS, looking for the disappearance of the pGlu-containing species and the appearance of the de-blocked species (with a mass increase of 18.01 Da relative to the pGlu form).
-
The de-blocked sample can then be subjected to N-terminal sequencing.
-
Visualizations
References
- 1. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing Boc-Glu(Osu)-Otbu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing the N-tert-butyloxycarbonyl-L-glutamic acid γ-(N-hydroxysuccinimide ester) α-tert-butyl ester moiety, herein referred to as Boc-Glu(Osu)-Otbu.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing the this compound active ester?
A1: The primary challenges stem from the reactivity of the N-hydroxysuccinimide (Osu) ester and the lability of the Boc and OtBu protecting groups. Key issues include:
-
Hydrolysis of the Osu ester: The active ester is highly susceptible to hydrolysis in the presence of water, especially at neutral to basic pH, leading to the formation of the corresponding free carboxylic acid (Boc-Glu(OH)-Otbu).[1][2] This byproduct can be difficult to separate from the desired peptide.
-
Side reactions with nucleophiles: Besides the target amine, the Osu ester can react with other nucleophiles present in the reaction or purification buffers (e.g., hydroxyl groups on serine/threonine, or amine-containing buffers like Tris).[3]
-
Premature cleavage of protecting groups: The Boc and OtBu groups are acid-labile. Prolonged exposure to acidic conditions, such as the 0.1% Trifluoroacetic Acid (TFA) commonly used in reverse-phase HPLC, can cause partial or complete deprotection, leading to a complex mixture of products.
-
Formation of Glutarimide: Under certain conditions, particularly with a neighboring glycine residue, glutamic acid derivatives can undergo intramolecular cyclization to form a stable glutarimide byproduct, which can terminate the desired reaction pathway.
Q2: What is the purpose of quenching the reaction before purification, and how is it done?
A2: Quenching is a critical step to consume any unreacted this compound remaining after the coupling reaction.[1] This prevents the highly reactive Osu ester from reacting with the purification media (e.g., HPLC column) or with the desired peptide product during purification and storage. A common method is to add a small molecule containing a primary amine, such as glycine, ethanolamine, or a Tris buffer solution, to the crude reaction mixture and allowing it to react for about 30 minutes before proceeding to purification.[1]
Q3: What is the most effective method for purifying peptides modified with this compound?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for purifying these peptides.[4] It separates molecules based on hydrophobicity. A C18 stationary phase is typically the first choice.[1] The unreacted this compound and its hydrolyzed form are generally more hydrophobic than the parent peptide and will have different retention times, allowing for their separation.[1]
Q4: How can I remove the N-hydroxysuccinimide (NHS) byproduct generated during the coupling reaction?
A4: The N-hydroxysuccinimide (NHS) byproduct is polar and water-soluble. For peptides soluble in water-immiscible organic solvents (like ethyl acetate or dichloromethane), it can be effectively removed by performing an aqueous extraction. Washing the organic layer with a dilute basic solution, such as 5% sodium bicarbonate, will deprotonate the NHS (pKa ~6.0), making it highly soluble in the aqueous phase and facilitating its removal.[5][6] For water-soluble peptides, RP-HPLC is the most effective method for separating the peptide from the NHS byproduct.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified peptide conjugate | Hydrolysis of the Osu ester: The active ester may have degraded due to moisture before or during the reaction.[7] | - Ensure all solvents (e.g., DMF, DMSO) are anhydrous.[1]- Store this compound reagent desiccated at -20°C and allow the vial to warm to room temperature before opening to prevent condensation.[8]- Minimize the time the peptide is in aqueous solutions, especially at pH > 7.[9] |
| Inefficient coupling reaction: Reaction conditions (pH, concentration, time) may not be optimal. | - Optimize the reaction pH to be between 7.2 and 8.5 to balance amine reactivity and ester stability.[3]- Increase the molar excess of the this compound reagent.[10] | |
| An unexpected peak with a mass of +18 Da appears in the LC-MS | Hydrolysis of the Osu ester: This peak corresponds to the hydrolyzed form of your active ester-containing peptide (Boc-Glu(OH)-Otbu). | - Before the main purification, quench the reaction with an amine like glycine to consume excess active ester.[1]- Optimize the RP-HPLC gradient. The hydrolyzed form is typically more polar and will elute earlier than the Osu-ester form. A shallower gradient can improve resolution. |
| Multiple unexpected peaks in the chromatogram | Premature deprotection: The acid-labile Boc and/or OtBu groups may be partially cleaved during purification with acidic mobile phases (e.g., 0.1% TFA). | - Minimize the time fractions spend in the acidic mobile phase. Neutralize and lyophilize pure fractions immediately after collection.[11]- Consider using a less acidic mobile phase modifier if the separation allows, though this may compromise peak shape. |
| Glutarimide formation: Intramolecular cyclization may have occurred, especially if a flexible residue like Glycine is adjacent to the glutamic acid. | - This side reaction is difficult to reverse. Prevention is key and may involve redesigning the peptide sequence to include a more sterically hindered amino acid next to the glutamic acid residue. | |
| Poor peak shape (broadening or tailing) during HPLC | Peptide Aggregation: The hydrophobic nature of the Boc and OtBu groups can promote self-association. | - Dissolve the crude sample in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase.- Run the purification at a slightly elevated temperature (e.g., 30-40°C). |
| Secondary interactions with the column: Ionic interactions can occur between the peptide and the silica backbone of the HPLC column. | - Ensure 0.1% TFA is present in both mobile phases to act as an ion-pairing agent and minimize these interactions.[11] |
Data Presentation
Stability of N-Hydroxysuccinimide (NHS) Esters
The stability of the Osu active ester is highly dependent on pH and temperature. The following table provides illustrative half-life data for a typical NHS ester in aqueous solution, which serves as a guide for handling peptides containing the this compound moiety.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Reference(s) |
| 7.0 | 25 | Several hours | [8] |
| 8.0 | 25 | ~210 minutes | [2] |
| 8.5 | 25 | ~180 minutes | [2] |
| 9.0 | 25 | ~125 minutes | [2] |
| > 9.0 | 25 | Minutes | [8] |
Note: This data is for general guidance. The exact stability will depend on the specific peptide sequence and buffer composition.
Experimental Protocols
Protocol 1: Quenching and Work-up Prior to Purification
This protocol is designed to deactivate the reactive Osu ester and remove the NHS byproduct before chromatographic purification. It is particularly useful if the peptide is soluble in a water-immiscible organic solvent.
Materials:
-
Crude peptide reaction mixture in an organic solvent (e.g., DMF, DCM).
-
Quenching solution: Glycine or Ethanolamine (1 M in water).
-
Extraction solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash solutions: 5% Sodium Bicarbonate (NaHCO₃) aqueous solution, deionized water, saturated Sodium Chloride (brine).
-
Drying agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Quench Reaction: Add 5-10 equivalents of the quenching solution to the crude reaction mixture. Stir at room temperature for 30 minutes.
-
Dilution: Dilute the reaction mixture with the extraction solvent (e.g., EtOAc).
-
Aqueous Wash (Basic): Transfer the diluted mixture to a separatory funnel and wash three times with an equal volume of 5% NaHCO₃ solution. This will extract the NHS byproduct into the aqueous layer.[12]
-
Aqueous Wash (Neutral): Wash the organic layer twice with deionized water.
-
Brine Wash: Wash the organic layer once with brine to remove residual water.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude, quenched peptide. The sample is now ready for HPLC purification.
Protocol 2: Reverse-Phase HPLC Purification
This protocol provides a general method for the purification of a this compound containing peptide.
Materials:
-
Crude peptide sample (post-quenching, if applicable).
-
HPLC-grade water.
-
HPLC-grade Acetonitrile (ACN).
-
Trifluoroacetic Acid (TFA).
-
0.22 µm syringe filters.
-
Preparative RP-HPLC system with a C18 column.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in ACN. Filter both mobile phases through a 0.45 µm filter and degas.[13]
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A/B mixture).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[13]
-
-
HPLC Method:
-
Column: C18, 5 or 10 µm particle size, suitable for preparative scale.
-
Flow Rate: Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 220 nm (for peptide backbone) and 280 nm (if aromatic residues are present).
-
Gradient: Develop an optimized gradient based on an initial analytical run. A typical starting gradient is 5% to 95% B over 30-60 minutes. A shallow gradient (e.g., 0.5-1% B per minute) around the elution point of the target peptide will provide the best resolution.[11]
-
-
Purification and Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Inject the prepared sample.
-
Collect fractions corresponding to the major peaks. Try to separate shoulders from main peaks.[13]
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry to identify the fractions containing the pure product.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Immediately freeze and lyophilize the solution to obtain the final product as a stable powder. Peptides in acidic aqueous solutions can degrade over time.[11]
-
Mandatory Visualizations
Caption: General workflow for quenching and purifying peptides containing this compound.
Caption: Logical troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boc-Glu(Osu)-Otbu Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times and temperatures for Boc-Glu(Osu)-Otbu coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this compound coupling?
A1: The optimal temperature for this compound coupling reactions is substrate-dependent. However, a general guideline is to start at room temperature.[1] For sensitive substrates or to minimize side reactions, the temperature can be lowered to 0-4°C, which may require a longer reaction time.[2] Reactions can also be performed at temperatures up to 35°C to expedite the process, but this may increase the risk of side product formation.[1]
Q2: How long should a this compound coupling reaction be run?
A2: The reaction time is influenced by temperature, substrate concentration, and the nucleophilicity of the amine. Typical reaction times range from 30 minutes to 4 hours at room temperature.[1] In some cases, particularly at lower temperatures (e.g., 4°C), the reaction may be allowed to proceed overnight.[2] It is highly recommended to monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS to determine the optimal reaction time.[1]
Q3: What are the best solvents for this reaction?
A3: Anhydrous aprotic solvents are essential to prevent the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[2] Commonly used solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).[1] Ensure the chosen solvent is of high purity and has a low water content.[2]
Q4: Is a base required for the reaction? If so, which one should I use?
A4: While not always strictly necessary, the addition of a non-nucleophilic base is common practice to ensure the amine substrate is deprotonated and thus more reactive. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are frequently used for this purpose.[1] Typically, 2-3 equivalents of the base relative to the amine substrate are sufficient.[1]
Q5: How can I minimize the hydrolysis of this compound?
A5: The NHS ester is highly susceptible to hydrolysis. To minimize this, ensure all glassware is thoroughly dried, use anhydrous solvents, and work under an inert atmosphere (e.g., nitrogen or argon).[1] It is also critical to allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive this compound due to hydrolysis. | Ensure all reagents, solvents, and glassware are anhydrous. Allow the reagent vial to warm to room temperature before opening.[2] |
| Insufficiently reactive amine. | Add 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA to deprotonate the amine.[1] | |
| Low reaction temperature. | Increase the reaction temperature to room temperature or up to 35°C.[1] | |
| Presence of Multiple Products/Impurities | Side reactions due to high temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress to avoid extended reaction times.[3] |
| Reaction with impurities in solvents or reagents. | Use high-purity, anhydrous solvents and fresh reagents.[2] | |
| Pyroglutamate formation (if the N-terminal amine of a peptide is being modified). | Couple the subsequent amino acid immediately after deprotection to minimize exposure to basic conditions. Use milder basic conditions for deprotection if applicable.[3] | |
| Difficulty in Purifying the Final Product | Unreacted this compound or its hydrolyzed byproduct co-eluting with the product. | Optimize the RP-HPLC gradient to achieve better separation. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.[1][4] |
| Precipitation of the product during purification. | Adjust the solvent composition or use a different purification technique like size-exclusion chromatography for larger molecules.[4] |
Data Summary
The following table summarizes typical reaction conditions for this compound coupling reactions. The optimal conditions are highly dependent on the specific substrate and should be determined empirically.
| Parameter | Typical Range | Notes |
| Temperature | 0°C to 35°C | Room temperature is a common starting point.[1] Lower temperatures may be used for sensitive substrates.[2] |
| Time | 30 minutes to 4 hours | Can be extended overnight, especially at lower temperatures.[1][2] Reaction progress should be monitored.[1] |
| Molar Excess of this compound | 1 to 5 equivalents | A molar excess helps to drive the reaction to completion.[1] |
| Base (e.g., DIPEA) | 2 to 3 equivalents | Relative to the amine-containing substrate.[1] |
Experimental Protocols
General Protocol for this compound Coupling
-
Preparation of Reactants :
-
Ensure all glassware is thoroughly dried.
-
Dissolve the amine-containing substrate in a minimal amount of anhydrous solvent (e.g., DMF or DCM).
-
In a separate, dry flask, dissolve this compound (1-5 equivalents) in the same anhydrous solvent.[1]
-
-
Reaction Setup :
-
Reaction Conditions :
-
Work-up and Purification :
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate method, most commonly reverse-phase HPLC with a C18 column.[1]
-
Collect the fractions containing the desired product and confirm its identity and purity using mass spectrometry and analytical HPLC.[1]
-
Visualizations
Caption: General reaction pathway for the coupling of this compound with a primary amine.
Caption: A logical workflow for troubleshooting low yield in this compound coupling reactions.
References
Boc-Glu(Osu)-Otbu hydrolysis and prevention during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-Glu(Osu)-Otbu in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or N-α-tert-Butoxycarbonyl-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis and bioconjugation to introduce a protected glutamic acid residue onto a primary amine of a target molecule, such as a peptide or protein.
Q2: What are the key reactive groups in this compound?
A2: this compound has two main reactive features:
-
N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that readily couples with primary amines to form a stable amide bond.
-
Boc and Otbu protecting groups: The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain carboxyl group is protected as a tert-butyl (Otbu) ester. These protecting groups are stable under basic and nucleophilic conditions but are readily removed with acid.
Q3: What is the primary cause of this compound degradation during synthesis?
A3: The primary cause of degradation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1] The NHS ester is susceptible to reaction with water, which cleaves the ester bond and results in the formation of the unreactive Boc-Glu(OH)-Otbu. This hydrolysis is a significant concern as it reduces the efficiency of the desired coupling reaction.
Q4: How does pH affect the stability of this compound?
A4: The rate of hydrolysis of the NHS ester is highly pH-dependent. As the pH increases, the concentration of hydroxide ions (OH⁻), a potent nucleophile, also increases, leading to a significantly faster rate of hydrolysis. While a slightly alkaline pH (typically 7.2-8.5) is required to deprotonate the target primary amine for the coupling reaction, a pH above this range will favor hydrolysis.[1]
Q5: How should I store this compound to ensure its stability?
A5: To maintain the reactivity of this compound, it should be stored under the following conditions:
-
Solid form: Store at -20°C or below in a desiccator to protect it from moisture.
-
In solution: It is generally not recommended to store this compound in solution for extended periods due to gradual hydrolysis. If a stock solution must be prepared, use an anhydrous aprotic solvent such as DMSO or DMF and store it in small aliquots at -80°C for no longer than a month.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency or no reaction | Hydrolysis of this compound: The NHS ester has been deactivated by moisture. | 1. Ensure the use of anhydrous solvents (e.g., DMSO, DMF) for all reaction steps. 2. Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture. 3. Prepare the this compound solution immediately before use. |
| Suboptimal pH of the reaction mixture: The pH may be too low for efficient amine coupling or too high, leading to rapid hydrolysis. | 1. Maintain the reaction pH in the optimal range of 7.2-8.5. 2. Use non-amine-containing buffers such as phosphate or bicarbonate buffers. Avoid Tris buffers as they contain a primary amine that can compete in the reaction. | |
| Presence of nucleophiles in the reaction buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. | 1. Use buffers that do not contain primary amines. 2. If a quenching step is desired, a buffer containing a primary amine can be added after the main reaction is complete. | |
| Presence of an unexpected byproduct with a similar mass to the starting material | Hydrolysis of this compound: The observed byproduct is likely the hydrolyzed form, Boc-Glu(OH)-Otbu. | 1. Confirm the identity of the byproduct using mass spectrometry. 2. Follow the recommendations for preventing hydrolysis mentioned above. 3. Purify the desired product from the hydrolyzed byproduct using reverse-phase HPLC. |
| Diacylation of the target molecule | Presence of multiple reactive primary amines on the target molecule: If the target molecule has more than one primary amine (e.g., N-terminus and a lysine residue), both can react with this compound. | 1. Carefully control the stoichiometry of the reaction. Use a 1:1 or slightly sub-stoichiometric ratio of this compound to the target amine. 2. Monitor the reaction progress by RP-HPLC to optimize the reaction time and maximize the formation of the mono-acylated product. |
Quantitative Data
| NHS Ester Derivative (PEG-X-CO₂-NHS) | Estimated Half-life (minutes) at pH 8, 25°C |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Disclaimer: The data in this table is for various PEG-NHS esters and should be used as an estimation for the hydrolysis rate of this compound. The actual half-life may vary.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Primary Amine
-
Preparation of Solutions:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate or sodium bicarbonate buffer and adjust the pH to 8.0. Ensure the buffer is free of any primary amine contaminants.
-
Target Molecule Solution: Dissolve the amine-containing target molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
This compound Stock Solution: Allow the vial of solid this compound to equilibrate to room temperature. In a low-humidity environment, weigh the desired amount and dissolve it in anhydrous DMSO or DMF to a concentration of 10-50 mM. This solution should be prepared immediately before use.
-
-
Coupling Reaction:
-
Add the calculated amount of the this compound stock solution to the target molecule solution with gentle stirring. A 1.5 to 5-fold molar excess of this compound over the target amine is typically used to drive the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
Monitor the reaction progress by RP-HPLC to determine the optimal reaction time.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted this compound by adding a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) and incubating for 30 minutes.
-
Purify the final conjugate using reverse-phase HPLC.
-
Protocol 2: RP-HPLC Method for Monitoring Hydrolysis
This protocol provides a general method for separating this compound from its hydrolysis product, Boc-Glu(OH)-Otbu. Optimization may be required for specific analytical setups.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Expected Elution: The more polar hydrolysis product, Boc-Glu(OH)-Otbu, is expected to elute earlier than the more hydrophobic this compound.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for synthesis.
References
Technical Support Center: Purification Strategies for Reactions Involving Boc-Glu(Osu)-Otbu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted Boc-Glu(Osu)-Otbu from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a coupling reaction using this compound?
The primary impurities include unreacted this compound, the N-hydroxysuccinimide (NHS) byproduct, and potentially hydrolyzed this compound. Side-products from the reaction itself, such as di-substituted products if your substrate has multiple amine groups, may also be present.
Q2: What are the key chemical properties of this compound and its byproducts that I should consider during purification?
Understanding the stability and solubility of the components is crucial for designing an effective purification strategy.
-
This compound : This reagent is sensitive to moisture and aqueous basic conditions, which can hydrolyze the N-hydroxysuccinimide (Osu) ester. The Boc (tert-butyloxycarbonyl) and Otbu (tert-butyl ester) protecting groups are stable to bases and nucleophiles but are readily cleaved by acidic conditions (e.g., trifluoroacetic acid, strong HCl).[1][2][3][4]
-
N-hydroxysuccinimide (NHS) : This byproduct is weakly acidic with a pKa of approximately 6.0.[5] It has limited solubility in nonpolar organic solvents but is soluble in water, especially under slightly basic conditions.
-
Product Peptide : The solubility of your desired product will depend on its specific amino acid sequence and length. Generally, protected peptides have good solubility in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.
Q3: How can I quench the reaction to consume excess this compound before purification?
To stop the reaction and consume any remaining active ester, you can add a small molecule containing a primary amine. Common quenching agents include:
-
Tris buffer
-
Glycine
-
Ethanolamine
Incubate the reaction with the quenching agent for about 30 minutes at room temperature. This will convert the reactive NHS ester into a more easily removable amide.
Troubleshooting Guides
Issue 1: Low yield of the desired product after purification.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Prepare the this compound solution immediately before use. |
| Premature cleavage of protecting groups | Avoid strongly acidic conditions during workup. Use mild basic washes (e.g., saturated sodium bicarbonate) instead of strong bases. If acidic washes are necessary, use a weak acid like citric acid at low temperatures (0°C) and for a limited time.[6] |
| Product loss during aqueous extraction | If your product has some water solubility, minimize the number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of organic compounds in the aqueous layer. "Salting out" with ammonium sulfate might also be an option for highly hydrophilic peptides.[5] |
| Inefficient precipitation | Ensure the chosen anti-solvent is one in which your product is poorly soluble. Cold diethyl ether is commonly used to precipitate peptides from cleavage cocktails.[7][8] |
Issue 2: Presence of N-hydroxysuccinimide (NHS) in the final product.
| Potential Cause | Troubleshooting Step |
| Insufficient aqueous washing | Increase the number of washes with a mild basic solution (e.g., saturated NaHCO₃ or a dilute phosphate buffer at pH 7.5-8.0). The basic conditions will deprotonate the NHS, increasing its solubility in the aqueous phase.[5] |
| Inappropriate solvent for extraction | Use an organic solvent like ethyl acetate for the extraction, as NHS has poor solubility in it, facilitating its removal into the aqueous layer. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Unreacted this compound and NHS
This protocol is suitable for reaction products that are soluble in a water-immiscible organic solvent and stable to mild basic conditions.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution. Shake gently to avoid emulsion formation. Allow the layers to separate and discard the aqueous layer. Repeat this wash 2-3 times.
-
Wash the organic layer with an equal volume of deionized water. Discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove residual water. Discard the aqueous layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography).
Protocol 2: Precipitation of the Peptide Product
This method is often used after cleavage of the peptide from a solid support but can also be adapted for solution-phase synthesis if the product is a solid and the impurities are soluble in the precipitation solvent system.
Materials:
-
Crude reaction mixture
-
Cold diethyl ether (-20°C)
-
Centrifuge and centrifuge tubes or filtration apparatus
Procedure:
-
Reduce the volume of the reaction solvent under a stream of nitrogen or by rotary evaporation.
-
Slowly add cold diethyl ether to the concentrated residue with stirring to precipitate the peptide.
-
Allow the mixture to stand at a low temperature (e.g., -20°C) to maximize precipitation.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether to remove soluble impurities.
-
Dry the purified peptide under vacuum.
Data Presentation
Table 1: Stability of Boc and OtBu Protecting Groups
| Condition | Boc Group Stability | OtBu Ester Stability | Notes |
| Strong Acids (e.g., TFA, conc. HCl) | Labile[1][3] | Labile[4] | Cleavage occurs readily at room temperature. |
| Mild Acids (e.g., 10% citric acid, pH < 4) | Potentially labile with prolonged exposure | Potentially labile with prolonged exposure[6] | Reactions should be carried out at low temperatures (0°C) and for short durations. |
| Aqueous Base (e.g., sat. NaHCO₃, pH ~8.4) | Stable[2] | Stable[9] | Generally stable during aqueous workup. |
| Strong Bases (e.g., NaOH, t-BuOK) | Stable[2] | Stable to hydrolysis[9] | The tert-butyl group provides steric hindrance against nucleophilic attack. |
| Nucleophiles | Stable[2] | Stable | |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable[3] | Stable |
Mandatory Visualization
Caption: Workflow for the purification of a reaction mixture containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. WO2020152246A1 - Peptide precipitation method - Google Patents [patents.google.com]
- 8. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Boc-Glu(Osu)-Otbu-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing Boc-Glu(Osu)-Otbu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or Nα-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, is a derivative of glutamic acid used in peptide synthesis. The Boc and OtBu groups are protecting groups for the alpha-amino and gamma-carboxyl groups, respectively. The Osu (N-hydroxysuccinimide) ester is an activated form of the alpha-carboxyl group, making it highly reactive towards primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.[1][2][3][4] This reagent is commonly used for conjugating molecules to peptides, for example, attaching a palmitoyl group to extend the in-vivo half-life of therapeutic peptides.[1][4]
Q2: What are the main challenges in purifying peptides containing this compound?
A2: The primary challenges in purifying peptides containing this reagent stem from the reactive nature of the Osu ester and the hydrophobicity imparted by the Boc and OtBu protecting groups. Key challenges include:
-
Hydrolysis of the Osu ester: The N-hydroxysuccinimide ester is susceptible to hydrolysis in the presence of water, leading to the formation of a byproduct with a free carboxylic acid, which can complicate purification.[1][5][6]
-
Side reactions: Besides hydrolysis, other side reactions can occur, such as diacylation if multiple primary amines are present and accessible in the peptide.[4]
-
Poor solubility: The protecting groups increase the hydrophobicity of the peptide, which can lead to poor solubility in aqueous buffers commonly used for purification.[7][8]
-
Co-elution with impurities: Hydrophobic impurities, including deletion sequences from the synthesis or byproducts of the conjugation reaction, can have similar retention times to the target peptide in reversed-phase HPLC, making separation difficult.[7][8]
Q3: How can I minimize the hydrolysis of the Osu ester during my experiment?
A3: To minimize hydrolysis of the reactive Osu ester, consider the following precautions:
-
Use anhydrous solvents: For dissolving this compound and performing the conjugation reaction, use high-purity, anhydrous solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2]
-
Control the pH: While the reaction with amines is favored at a slightly basic pH (typically 7.2-8.5), higher pH also accelerates hydrolysis.[4][5] It is crucial to find an optimal pH that balances reaction efficiency and ester stability.
-
Prepare fresh solutions: Prepare solutions of this compound immediately before use to minimize contact with atmospheric moisture.[9]
-
Quench the reaction: After the desired reaction time, quench any remaining active ester by adding a compound with a primary amine, such as Tris or glycine.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified peptide | Incomplete coupling reaction. | Optimize reaction conditions: check the stoichiometry of reactants, reaction time, and temperature.[4] |
| Hydrolysis of the Osu ester. | Use anhydrous solvents, control the pH, and prepare the reagent solution fresh.[2][5][9] | |
| Peptide aggregation. | Dissolve the crude peptide in a stronger solvent like DMSO or DMF before purification. Consider adding chaotropic agents like guanidinium chloride.[10][11] | |
| Peptide precipitation on the HPLC column. | Lower the concentration of the injected sample. Use a column with a different stationary phase (e.g., C4 or C8 instead of C18) or a larger pore size.[1][7][10] | |
| Presence of an unexpected peak with a mass corresponding to the hydrolyzed ester | The Osu ester has hydrolyzed to a carboxylic acid. | This is a common byproduct. Optimize purification by using a shallow HPLC gradient to improve separation.[1] Before purification, quench the reaction with a primary amine to consume any remaining active ester.[1][2] |
| Multiple peaks close to the main product peak | Diacylation (if the peptide has multiple amine groups). | Carefully control the stoichiometry of the reactants, starting with a 1:1 molar ratio. Lowering the reaction temperature can also improve selectivity.[4] |
| Incomplete removal of protecting groups (Boc or OtBu). | Optimize the cleavage/deprotection step by extending the reaction time or using a stronger cleavage cocktail.[7] A shallower HPLC gradient can help resolve these closely related impurities.[7] | |
| Racemization. | Use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) during coupling to suppress racemization.[12] | |
| Broad or tailing peaks during HPLC purification | Peptide aggregation. | Use a more disruptive solvent for sample preparation (e.g., NMP, or a DMF/DCM mixture).[11] Adding a small amount of an organic solvent like isopropanol to the aqueous mobile phase can improve solubility.[1] |
| Secondary interactions with the column. | Ensure 0.1% trifluoroacetic acid (TFA) is present in both mobile phases to act as an ion-pairing agent.[7][13] |
Experimental Protocols
Protocol 1: General Peptide Conjugation with this compound
This protocol outlines a general procedure for conjugating this compound to a peptide with a primary amine.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous DMSO or DMF[2]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 7.2-8.5. Avoid amine-containing buffers like Tris.[2][4]
-
Quenching Buffer: e.g., 1 M Tris-HCl or Glycine, pH ~8[2]
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).[2]
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).[2]
-
Reaction: While gently vortexing the peptide solution, add the calculated volume of the this compound stock solution. The final concentration of the organic solvent should ideally be below 10% to prevent peptide precipitation.[2]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[2]
-
Quenching: Add a small amount of quenching buffer to consume any unreacted this compound and incubate for an additional 30 minutes.[2]
-
Purification: Purify the reaction mixture using RP-HPLC.[1][2]
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This is a standard method for purifying peptides based on their hydrophobicity.[1][13][14]
Materials:
-
Crude peptide solution
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile[1]
-
C18 HPLC column
Procedure:
-
Sample Preparation: Acidify the crude, quenched reaction mixture with TFA and filter through a 0.45 µm filter.[1]
-
Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.[1]
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 100% Mobile Phase B over 30-60 minutes. A shallower gradient may be necessary to separate closely eluting impurities.[1][7]
-
Fraction Collection: Collect fractions as peaks are detected by the UV detector (typically at 220 nm).
-
Analysis: Analyze the collected fractions using mass spectrometry to identify the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[2]
Visualizations
Caption: General experimental workflow for peptide conjugation and purification.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. renyi.hu [renyi.hu]
Impact of scavengers on Boc-Glu(Osu)-Otbu side reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating side reactions during the use and deprotection of Boc-Glu(Osu)-Otbu.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions when deprotecting this compound?
A1: The primary cause of side reactions is the generation of highly reactive tert-butyl cations (t-Bu⁺) during the acidic cleavage of the Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups.[1][2] Strong acids, typically trifluoroacetic acid (TFA), are used to remove these groups, which leads to the formation of these electrophilic carbocations.[1]
Q2: Which parts of a molecule are most susceptible to these side reactions?
A2: Nucleophilic functional groups or amino acid residues within your molecule are particularly vulnerable to alkylation by the tert-butyl cation.[2][3] This results in the unwanted addition of a tert-butyl group (+56 Da). The most commonly affected amino acid residues include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for S-tert-butylation.[3]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[3]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture (cleavage cocktail) to trap the reactive tert-butyl cations.[2][3] They are chosen to be more reactive or in much higher concentration than the sensitive residues of the substrate, effectively neutralizing the carbocations before they can cause unwanted modifications to your target molecule.[2]
Q4: What are some common scavengers and when should I use them?
A4: The choice of scavenger depends on the specific nucleophilic residues present in your molecule. A general-purpose scavenger cocktail is often effective, but specific situations may require a tailored approach.
-
Triisopropylsilane (TIS): A highly effective and common carbocation scavenger suitable for general use, especially for protecting Tryptophan.[1][2]
-
Water (H₂O): Often included in cleavage cocktails, water can act as a nucleophile to trap the tert-butyl cation, forming tert-butanol.[1]
-
1,2-Ethanedithiol (EDT): A strong nucleophile particularly effective at preventing side reactions on Cysteine and Tryptophan residues.[2][3]
-
Thioanisole: Useful for preventing the S-alkylation of Methionine and can also help reduce the oxidation of Met and Trp.[2][3]
A widely used general-purpose cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][5]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of your product by tert-butyl cations generated from the Boc and/or OtBu protecting groups.[2]
-
Solution: Incorporate an effective scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger should be guided by the nucleophilic residues present in your molecule. For instance, if your peptide contains Cysteine or Tryptophan, adding EDT to the cleavage cocktail can be beneficial.[2][3] Always use freshly prepared cleavage cocktails.
Issue 2: Incomplete deprotection of the Boc or OtBu groups.
-
Possible Cause 1: Insufficient acid strength or reaction time. Standard TFA conditions may not be sufficient for sterically hindered sites.
-
Solution 1: Increase the reaction time and monitor the progress by a suitable analytical method like LC-MS. While gentle warming can sometimes facilitate the reaction, be aware that this may also increase side product formation if scavengers are not used effectively.[6]
-
Possible Cause 2: Poor solubility of the substrate in the deprotection media.
-
Solution 2: Ensure your protected compound is fully dissolved. You may need to explore different co-solvents with TFA, ensuring they are stable under the strong acidic conditions.
Data Presentation
The selection of a scavenger cocktail significantly impacts the purity of the crude product by minimizing tert-butylation. The following tables summarize the effectiveness of different scavengers in preventing t-Bu related side reactions on sensitive amino acid residues.
Table 1: Common Scavengers and Their Primary Targets
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys, General | 2.5 - 5% | A highly effective and widely used carbocation scavenger.[2][3] |
| Water (H₂O) | General | 2.5 - 5% | Acts as a nucleophile to hydrolyze the tert-butyl cation.[1][2] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | Strong nucleophile, effective for protecting thiols and indoles.[2][3] |
| Thioanisole | Met, Trp | 5% | Prevents S-alkylation and can reduce oxidation.[2][3] |
| Phenol | Tyr, Trp | 5% | Good scavenger for protecting tyrosine residues.[3][7] |
Table 2: Quantitative Comparison of Scavenger Effectiveness on a Cysteine-Containing Peptide
This data illustrates the impact of different scavengers on reducing the S-tert-butylation of Cysteine, a side reaction analogous to those that can occur with other nucleophilic residues.
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | Desired Peptide (%) | S-tBu Side Product (%) |
| No additional scavenger | 75.2 | 15.4 |
| Dithiothreitol (DTT) | 85.1 | 4.9 |
| Thioanisole | 84.3 | 6.2 |
| m-Cresol | 82.5 | 7.8 |
| Anisole | 81.9 | 8.5 |
| (Data adapted from a study on a Cys-containing peptide to illustrate the general effectiveness of scavengers in preventing tBu-related side reactions.[6]) |
Experimental Protocols
Protocol 1: General Procedure for Deprotection of Boc- and OtBu-Protected Compounds in Solution
This protocol is a general guideline. Reaction times and scavenger choice may need to be optimized for your specific substrate.
-
Dissolution: Dissolve the protected compound (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For a general approach, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Deprotection: In a well-ventilated fume hood, slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation). Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The crude product can be isolated by precipitation in cold diethyl ether, followed by centrifugation and washing of the pellet with cold ether.[2]
Protocol 2: Monitoring Deprotection Progress by HPLC
To optimize the deprotection time and minimize side reactions, a time-course experiment is recommended.
-
Initiate Deprotection: Start the deprotection reaction as described in Protocol 1.
-
Aliquots: At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot of the reaction mixture.
-
Quench and Prepare: Immediately quench the aliquot by removing the TFA under a stream of nitrogen and dissolving the residue in a suitable solvent for HPLC analysis (e.g., 50% Acetonitrile/Water).
-
Analysis: Analyze the resulting crude mixture by HPLC or LC-MS to determine the percentage of starting material, desired product, and any side products.
-
Optimization: Plot the percentage of the desired product versus time to identify the optimal deprotection duration that maximizes product formation while minimizing side products.
Mandatory Visualization
Caption: Mechanism of side product formation during deprotection and the protective role of scavengers.
Caption: A logical workflow for troubleshooting common issues during deprotection experiments.
References
Technical Support Center: Mass Spectrometry Analysis of Byproducts in Boc-Glu(Osu)-Otbu Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Glu(Osu)-Otbu in their chemical reactions. The following sections detail potential issues, their causes, and solutions, with a focus on mass spectrometry analysis for byproduct identification.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: this compound is an N-terminally protected amino acid with an activated N-hydroxysuccinimide (NHS) ester at the α-carboxyl group and a tert-butyl (OtBu) ester protecting the γ-carboxyl group. Its primary reaction is to couple with a primary amine (R-NH₂) via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This is a common step in peptide synthesis.[1]
Q2: What are the optimal reaction conditions to minimize byproducts?
A2: To minimize byproducts, particularly hydrolysis of the NHS ester, the reaction should be carried out in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] The reaction is typically performed at room temperature. The optimal pH for NHS ester conjugations is generally between 7.2 and 8.5.[2] Below this range, the amine nucleophile is protonated, slowing the reaction, while above this range, hydrolysis of the NHS ester is significantly increased.[2] It is also crucial to use high-purity, amine-free solvents.[1]
Q3: I see a peak at m/z 304.35 in my mass spectrum. What is this?
A3: A peak at m/z 304.35 [M+H]⁺ likely corresponds to the hydrolyzed form of your starting material, Boc-Glu(OtBu)-OH. This occurs when the NHS ester of this compound reacts with water in the reaction mixture. To minimize this, ensure you are using anhydrous solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: My mass spectrum shows a loss of 56 Da from my expected product peak. What does this indicate?
A4: The loss of 56 Da is characteristic of the cleavage of a tert-butyl group, which fragments as isobutylene. This can occur from either the Boc protecting group or the OtBu ester on the side chain. This fragmentation can happen in the mass spectrometer's ionization source, especially with harsher ionization techniques. Using a softer ionization method, like electrospray ionization (ESI) with lower fragmentor voltage, may help to reduce this in-source decay.[3][4][5]
Q5: Can this compound react with other functional groups besides primary amines?
A5: While the primary target of NHS esters are primary amines, side reactions can occur with other nucleophilic groups, though generally less efficiently. These include the hydroxyl groups of serine and threonine, and the sulfhydryl group of cysteine.[2] These side reactions are more pronounced at lower pH values where primary amines are protonated and less reactive.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions and their analysis by mass spectrometry.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Hydrolysis of this compound: The NHS ester is sensitive to moisture. 2. Inactive Amine: The primary amine on the substrate may be protonated or sterically hindered. 3. Suboptimal Reagent Concentration: Insufficient excess of this compound. | 1. Use anhydrous solvents (e.g., DMF, DMSO) and store this compound in a desiccator. Equilibrate the reagent to room temperature before opening the vial to prevent condensation. 2. Ensure the reaction pH is between 7.2 and 8.5 to deprotonate the primary amine. For hindered amines, consider longer reaction times or slightly elevated temperatures. 3. Use a molar excess (typically 1.1 to 1.5 equivalents) of this compound relative to the primary amine. |
| Multiple Peaks in Mass Spectrum | 1. Presence of Byproducts: See the byproduct table below for common possibilities. 2. In-source Fragmentation: The desired product or starting material may be fragmenting in the mass spectrometer. 3. Oligomerization: The activated amino acid may react with itself. | 1. Compare the observed m/z values with the table of potential byproducts. Optimize reaction conditions to minimize side reactions. 2. Use a "soft" ionization method (e.g., ESI) and reduce the fragmentor/cone voltage to minimize in-source fragmentation. 3. Ensure slow addition of this compound to the reaction mixture to favor the reaction with the target amine over self-reaction. |
| Unexpectedly High Mass Peaks | 1. Dimerization/Oligomerization: Boc-Glu(OtBu) may have reacted with itself. 2. Adduct Formation: The product or byproducts may form adducts with salts from buffers (e.g., Na⁺, K⁺). | 1. Look for peaks corresponding to multiples of the Boc-Glu(OtBu) monomer unit (m/z 286.17). 2. Check for mass differences corresponding to common adducts (e.g., +22 for Na⁺, +38 for K⁺). Use volatile buffers like ammonium acetate or formate if possible. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Product and Byproducts: The desired product and byproducts like Boc-Glu(OtBu)-OH may have similar retention times in chromatography. | 1. Optimize the purification method. For reverse-phase HPLC, adjust the gradient to improve separation. Consider alternative purification techniques like flash chromatography with a different solvent system. |
Quantitative Data: Common Byproducts and Their Mass Spectrometry Signatures
The following table summarizes the calculated monoisotopic masses and expected m/z values for the starting material, desired product, and common byproducts in this compound reactions, assuming the reaction is with a generic primary amine (R-NH₂).
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected m/z ([M+H]⁺) | Notes |
| This compound | C₁₈H₂₈N₂O₈ | 400.18 | 401.19 | Starting Material |
| Boc-Glu(OtBu)-OH | C₁₄H₂₅NO₆ | 303.17 | 304.18 | Hydrolysis Byproduct |
| Desired Product (Boc-Glu(OtBu)-NHR) | Varies with R group | 285.18 + Mass of R | (286.19 + Mass of R) | The mass of the R group will depend on the specific amine used. |
| Pyroglutamate Derivative | C₁₄H₂₃NO₅ | 285.16 | 286.17 | Can form if the Boc group is prematurely removed and the N-terminus is free. |
| Boc-Glu(OtBu) Dimer | C₂₈H₄₈N₂O₁₁ | 588.33 | 589.34 | Result of self-reaction. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Reaction Quenching: If the reaction is ongoing, quench it by adding a small amount of a primary amine-containing buffer like Tris or by acidifying the mixture slightly with a volatile acid like formic acid.
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with mass spectrometry analysis, such as acetonitrile or methanol, often with 0.1% formic acid to promote ionization in positive ion mode.
-
Filtration: If the sample contains solid particles, centrifuge and filter it through a 0.22 µm syringe filter to prevent clogging of the mass spectrometer's fluidics.
-
Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump for a quick overview of the components, or injected onto a liquid chromatography (LC) system for separation of the components before mass analysis. LC-MS is preferred for complex mixtures.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements to aid in formula determination.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for this type of analysis.
-
Mass Range: Set the mass range to cover the expected masses of the starting material, product, and potential byproducts (e.g., m/z 100-1000).
-
Fragmentation Analysis (MS/MS): To confirm the identity of observed ions, perform tandem mass spectrometry (MS/MS). Isolate the precursor ion of interest and fragment it using collision-induced dissociation (CID). The resulting fragment ions can provide structural information. For example, the loss of 56 Da (isobutylene) or 100 Da (Boc group) are characteristic fragments.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-Glu(Osu)-Otbu vs. Fmoc-Glu(OtBu)-OH
For researchers, scientists, and drug development professionals navigating the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of building blocks is paramount to success. This guide provides a comprehensive, data-supported comparison of two key glutamic acid derivatives: Boc-Glu(Osu)-Otbu, a cornerstone of the traditional Boc/Bzl strategy, and Fmoc-Glu(OtBu)-OH, the workhorse of the modern Fmoc/tBu approach. We delve into their chemical principles, performance metrics, and experimental protocols to empower you with the knowledge to make informed decisions for your specific synthetic needs.
The fundamental difference between these two reagents lies in their orthogonal protection schemes, which dictate the chemical environments they can withstand and the conditions required for their use in the stepwise assembly of peptides.
At a Glance: Key Differences and Performance Characteristics
| Feature | This compound (Boc/Bzl Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy) |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |
| Side-Chain Protection | tert-Butyl (OtBu) | tert-Butyl (OtBu) |
| Side-Chain Deprotection | Acid-labile (simultaneous with final cleavage) | Acid-labile (simultaneous with final cleavage) |
| Coupling Chemistry | Pre-activated N-hydroxysuccinimide (Osu) ester | In situ activation of the carboxylic acid (e.g., with HBTU, HOBt) |
| Reaction Conditions | Harsh acidic deprotection steps | Milder, base-labile deprotection |
| Compatibility | Less suitable for acid-sensitive modifications | Compatible with a wide range of sensitive moieties (e.g., phosphorylation, glycosylation) |
| Common Side Reactions | Pyroglutamate formation, t-butylation of sensitive residues | Piperidine adducts, aspartimide formation (for Asp-containing peptides) |
Performance Comparison: A Data-Driven Overview
While direct, side-by-side quantitative comparisons of the same peptide synthesized with these two specific glutamic acid derivatives are not extensively available in peer-reviewed literature, performance can be inferred from the broader data on Boc versus Fmoc strategies.
| Parameter | Boc/Bzl Strategy (using this compound) | Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH) | Notes |
| Coupling Efficiency | Generally >98% | Typically >99%[1] | The pre-activated Osu ester in this compound ensures efficient coupling. Modern coupling reagents used with Fmoc-Glu(OtBu)-OH also provide excellent efficiency. |
| Crude Peptide Purity | Can be lower due to harsh acidic deprotection steps | Generally higher due to milder reaction conditions[2] | Purity is highly sequence-dependent. |
| Overall Yield | Can be impacted by peptide loss during repeated acid treatments | Often higher due to the milder conditions and higher purity of the crude product | Yield is also influenced by the length and sequence of the peptide. |
| Pyroglutamate Formation | Higher propensity, especially with N-terminal glutamic acid, due to acidic deprotection conditions.[3][4][5] | Can still occur, but the rate is generally slower under basic deprotection conditions.[5] | This side reaction leads to a mass loss of 18 Da and can complicate purification. |
Experimental Workflows: A Visual Guide
The logical flow of a single coupling cycle in SPPS differs significantly between the Boc and Fmoc strategies, primarily in the deprotection step.
Boc/Bzl Solid-Phase Peptide Synthesis Workflow
Caption: A single cycle in Boc-SPPS.
Fmoc/tBu Solid-Phase Peptide Synthesis Workflow
Caption: A single cycle in Fmoc-SPPS.
Detailed Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a peptide containing a glutamic acid residue using both Boc and Fmoc strategies. Note that these protocols may require optimization based on the specific peptide sequence and resin.
Protocol 1: Boc Solid-Phase Peptide Synthesis using this compound
This protocol assumes the use of a Merrifield resin for the synthesis of a peptide acid.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.
-
First Amino Acid Attachment (if Glu is not the C-terminal):
-
Deprotect the preceding amino acid by treating the resin with 50% TFA in DCM for 30 minutes.
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF).
-
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.
-
Add the solution to the deprotected and neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction can be monitored using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., HF/anisole or a lower-toxicity alternative like TFMSA/TFA/thioanisole) for 1-2 hours at 0°C to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Protocol 2: Fmoc Solid-Phase Peptide Synthesis using Fmoc-Glu(OtBu)-OH
This protocol assumes the use of a Rink Amide resin for the synthesis of a peptide amide.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF. Add a base, typically DIEA (6 equivalents), to facilitate the activation.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[6][7] Monitor the reaction completion with a Kaiser test.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat the Fmoc deprotection, washing, and coupling steps for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Conclusion and Recommendations
The choice between this compound and Fmoc-Glu(OtBu)-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu SPPS strategies.
Fmoc-Glu(OtBu)-OH is the modern reagent of choice for most applications. Its use within the Fmoc/tBu strategy offers milder reaction conditions, which are more compatible with a diverse range of peptide modifications and generally result in higher purity crude products.[2] The amenability of the Fmoc strategy to automation has also been a significant factor in its widespread adoption.
This compound remains a valuable tool in specific scenarios. The Boc/Bzl strategy can be advantageous for the synthesis of long and complex peptides that are prone to aggregation. The acidic deprotection step in Boc chemistry results in a protonated N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation. However, the use of harsh acids like HF for final cleavage requires specialized equipment and safety precautions.
Ultimately, the optimal choice will depend on the specific requirements of the target peptide, the available laboratory infrastructure, and the researcher's familiarity with each synthetic strategy. For routine peptide synthesis, especially for sensitive or modified peptides, the Fmoc-based approach with Fmoc-Glu(OtBu)-OH is generally recommended. For challenging, aggregation-prone sequences where the robustness of the Boc strategy is beneficial, this compound remains a viable and effective option.
References
A Comparative Guide to Activated Esters for Glutamic Acid Incorporation: Boc-Glu(Osu)-Otbu vs. In Situ Reagents
For researchers, scientists, and drug development professionals, the efficient and high-fidelity incorporation of glutamic acid (Glu) is a critical step in solid-phase peptide synthesis (SPPS). The choice of activation method for the carboxyl group of the protected glutamic acid derivative, Boc-Glu(OtBu)-OH, directly impacts coupling efficiency, reaction times, and the stereochemical purity of the final peptide. This guide provides an objective comparison between the use of a pre-activated N-hydroxysuccinimide (NHS) ester, Boc-Glu(Osu)-Otbu, and the in situ activation of Boc-Glu(OtBu)-OH with common coupling reagents such as HATU, HBTU, and DIC/HOBt.
Performance Comparison of Activated Esters
The selection of an appropriate activation strategy is a balance between reactivity, stability, cost, and the potential for side reactions. While pre-activated esters like this compound offer convenience and reproducibility, in situ methods provide flexibility and often higher reactivity.
| Parameter | This compound | Boc-Glu(OtBu)-OH + HATU/DIEA | Boc-Glu(OtBu)-OH + HBTU/DIEA | Boc-Glu(OtBu)-OH + DIC/HOBt |
| Coupling Time | Minutes to hours | Minutes | Minutes to hours | Hours |
| Coupling Efficiency | High | Very High | High | Moderate to High |
| Racemization Potential | Generally low for urethane-protected amino acids | Very Low (<1-2%) | Low to Moderate (1-5%) | Low (with HOBt) |
| Convenience | High (stable, isolable solid) | Moderate (in situ activation required) | Moderate (in situ activation required) | Moderate (in situ activation required) |
| Side Reactions | Pyroglutamate formation (if N-terminal) | Guanidinylation of the N-terminus (if excess reagent is used) | Guanidinylation of the N-terminus (if excess reagent is used) | N-acylurea formation (if HOBt is omitted) |
| Reagent Stability | Good (crystalline solid) | Good (solid reagent) | Good (solid reagent) | DIC is moisture sensitive |
| Cost | Generally higher per residue | Higher reagent cost | Moderate reagent cost | Lower reagent cost |
Key Considerations for Selecting an Activation Method
This compound: As a stable, pre-activated ester, this compound offers a convenient "plug-and-play" approach to glutamic acid incorporation.[1] N-hydroxysuccinimide esters are known for their high reactivity and good stability, allowing for reliable and reproducible couplings.[2] This can be particularly advantageous in automated synthesis platforms where pre-weighed and stable reagents are preferred. The primary drawback is the potential for pyroglutamate formation, a cyclization side reaction that can occur if the glutamic acid residue is at the N-terminus of the peptide chain.[3] This reaction is catalyzed by both acidic and basic conditions.[3]
In Situ Activation with HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most efficient coupling reagents, known for its rapid reaction kinetics and low racemization rates.[4] It forms a highly reactive OAt ester in situ, which leads to fast and clean couplings, even for sterically hindered amino acids.[5] The low potential for racemization is a significant advantage, particularly when coupling peptide fragments.[4] A potential side reaction is the guanidinylation of the free N-terminal amine if an excess of HATU is used.
In Situ Activation with HBTU: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another widely used coupling reagent that forms an HOBt active ester in situ. While generally effective, it is considered less reactive than HATU and can lead to slightly higher levels of racemization.[4] Similar to HATU, excess HBTU can cause guanidinylation of the N-terminus.
In Situ Activation with DIC/HOBt: The use of a carbodiimide, such as DIC (N,N'-diisopropylcarbodiimide), in the presence of HOBt (1-hydroxybenzotriazole) is a classical and cost-effective method for in situ activation. HOBt is crucial for suppressing racemization by forming the HOBt active ester.[4] This method is generally slower than using uronium/aminium salt reagents and may be less efficient for difficult couplings.[5]
Experimental Protocols
To ensure a fair comparison between the different activation methods, it is essential to use a standardized experimental setup. The following protocols are designed for the manual solid-phase synthesis of a model peptide containing a glutamic acid residue on a pre-loaded Wang resin.
General Deprotection Protocol (Boc Chemistry):
-
Swell the resin-bound peptide in dichloromethane (DCM) for 30 minutes.
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Drain the solution and repeat the TFA treatment for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (3x), and N,N-dimethylformamide (DMF) (3x).
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes (2x).
-
Wash the resin with DMF (5x).
Protocol 1: Coupling with this compound
-
Following the general deprotection and neutralization protocol, add a solution of this compound (3 equivalents relative to resin loading) in DMF to the resin.
-
Agitate the mixture at room temperature.
-
Monitor the reaction for completeness using a qualitative test (e.g., Kaiser or Chloranil test). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5x).
Protocol 2: In Situ Coupling with HATU/DIEA
-
Following the general deprotection protocol (omitting the final neutralization washes), pre-activate a solution of Boc-Glu(OtBu)-OH (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature.
-
Monitor the reaction for completeness. The reaction is typically complete within 15-60 minutes.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5x).
Protocol 3: In Situ Coupling with DIC/HOBt
-
Following the general deprotection and neutralization protocol, add a solution of Boc-Glu(OtBu)-OH (3 equivalents) and HOBt (3 equivalents) in DMF to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature.
-
Monitor the reaction for completeness. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5x).
Visualizing the Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of a key side reaction.
Conclusion
The choice between this compound and in situ activation methods for glutamic acid incorporation depends on the specific requirements of the synthesis. For routine syntheses where convenience and reproducibility are paramount, the pre-activated This compound is an excellent choice, provided that the glutamic acid is not at the N-terminus where pyroglutamate formation is a risk.
For challenging couplings, or when minimizing racemization is the highest priority, in situ activation with HATU is generally the superior method due to its high reactivity and excellent suppression of epimerization. HBTU offers a good balance of performance and cost, while the DIC/HOBt method remains a viable, cost-effective option for less demanding syntheses.
Ultimately, the optimal strategy may involve a combination of these methods, tailored to the specific sequence and synthetic challenges. Careful monitoring of coupling reactions and analysis of the crude peptide are essential to ensure the desired product is obtained with high purity and yield.
References
A Head-to-Head Comparison: Boc-Glu(Osu)-Otbu vs. Carbodiimide Methods in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of coupling method is a critical decision that significantly impacts the yield, purity, and overall success of peptide synthesis. This guide provides an objective comparison between the use of the pre-activated amino acid derivative, Boc-Glu(Osu)-Otbu, and the in-situ activation approach of carbodiimide-based methods. This analysis is supported by mechanistic insights and available experimental data to inform the selection of the most appropriate strategy for your synthetic needs.
The fundamental goal of peptide coupling is the formation of a stable amide bond between the carboxyl group of one amino acid and the amino group of another. Both this compound, an active ester method, and carbodiimide reagents represent distinct strategies to achieve this activation and subsequent bond formation. The efficiency of the reaction, the potential for side reactions, and ultimately the purity of the final peptide are intrinsically linked to the underlying reaction mechanisms of the chosen coupling strategy.[1]
At a Glance: Key Performance Differences
| Feature | This compound (Active Ester Method) | Carbodiimide Methods (e.g., DCC, EDC) |
| Activation Strategy | Pre-activated amino acid derivative.[1] | In-situ activation of the carboxylic acid.[1] |
| Reagent Type | Stable, isolable solid.[1] | Often liquids or solids, used with additives.[1] |
| Byproducts | N-hydroxysuccinimide (NHS) - generally water-soluble. | Insoluble (Dicyclohexylurea - DCU) or water-soluble (1-ethyl-3-(3-dimethylaminopropyl)urea - EDU) ureas.[1] |
| Racemization Risk | Generally lower due to the stable, pre-formed active ester.[1] | Higher, often requiring additives like HOBt or OxymaPure to suppress racemization.[1][2] In some cases, racemization can still be significant.[2] |
| Reaction Control | More controlled, typically a slower and cleaner reaction.[1][3] | Faster reaction that can be more challenging to control, with a higher potential for side reactions.[1] |
| Convenience | Simple to use; no pre-activation step required in the coupling reaction.[1] | Requires the co-dissolving and careful stoichiometry of multiple reagents (amino acid, carbodiimide, additive).[1] |
Delving into the Mechanisms
The choice between a pre-activated ester and an in-situ activating agent has significant implications for the reaction pathway and the potential for unwanted side products.
The Active Ester Pathway with this compound
The use of this compound falls under the "active ester" method. In this approach, the carboxylic acid of the Boc-Glu(OH)-Otbu precursor is pre-activated by conversion to an N-hydroxysuccinimide (OSu) ester. This active ester is a stable, often crystalline solid that can be purified and stored. The coupling reaction is a straightforward nucleophilic acyl substitution. The amino group of the incoming amino acid attacks the activated carbonyl carbon of the OSu ester, leading to the formation of the peptide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. NHS is generally soluble in aqueous and organic solvents, facilitating its removal during workup.[1][3]
References
A Comparative Guide to Glutamic Acid Coupling Reagents: Alternatives to Boc-Glu(Osu)-Otbu
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and reliable incorporation of glutamic acid is a frequent necessity. While pre-activated esters like Boc-Glu(Osu)-Otbu have historically been used, modern peptide synthesis has largely shifted towards more efficient in-situ coupling methodologies. This guide provides an objective comparison of contemporary alternatives, focusing on performance, supported by experimental data, and offering detailed protocols.
The primary alternatives to pre-activated glutamic acid derivatives involve the use of Nα-protected glutamic acid derivatives with side-chain protection, in conjunction with a coupling reagent that facilitates amide bond formation in situ. The choice of Nα-protecting group, typically Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), dictates the overall synthetic strategy.
Key Alternatives and Coupling Reagents
The most common alternatives to this compound are:
-
Fmoc-Glu(OtBu)-OH: Utilized in Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc group is removed with a base (e.g., piperidine) and the tert-butyl (tBu) side-chain protecting group is cleaved with acid (e.g., trifluoroacetic acid).
-
Boc-Glu(OBzl)-OH: Employed in Boc-based SPPS. The Boc group is removed with a mild acid (e.g., TFA), while the benzyl (Bzl) side-chain protecting group requires stronger acidolysis (e.g., HF) for removal.
-
Orthogonally Protected Derivatives: For more complex synthetic strategies requiring selective side-chain modification, derivatives like Fmoc-Glu(OAll)-OH (allyl) and Boc-Glu(OFm)-OH (9-fluorenylmethyl) are used. Their protecting groups can be removed under specific conditions that do not affect other protecting groups.
These derivatives are typically coupled using one of the following classes of reagents:
-
Uronium/Aminium Salts: Such as HATU, HBTU, and TBTU. These are highly efficient and widely used.
-
Phosphonium Salts: Like PyBOP and PyAOP. These are also very effective, particularly for sterically hindered couplings.
-
Carbodiimides: Including DCC and DIC, often used with additives like HOBt or Oxyma to improve efficiency and reduce racemization.
Data Presentation: Performance Comparison of Coupling Reagents
The selection of a coupling reagent is critical for achieving high yield and purity. The following tables summarize quantitative data on the performance of common coupling reagents. While not exclusively for glutamic acid coupling, this data provides a strong indication of their general performance in peptide synthesis.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide
| Coupling Reagent | Coupling Time (minutes) | Crude Purity (%) |
| HATU | 2 x 2 | 83.63 |
| 2 x 20 | 81.65 | |
| HBTU | 2 x 2 | Not Reported |
| 2 x 20 | Not Reported | |
| PyBOP | 2 x 2 | 70.27 |
| 2 x 20 | 78.54 | |
| DIC/HOBt | Not specified | Lower efficiency than uronium/phosphonium salts |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. Higher percentages indicate greater purity of the crude product.
Table 2: Racemization Levels for the Coupling of a Model Peptide
| Coupling Reagent/Additive | % D-Isomer (Racemization) |
| HATU/DIPEA | Moderate |
| HBTU/DIPEA | Moderate |
| PyBOP/DIPEA | Moderate |
| DIC/HOBt | Low |
Qualitative data adapted from a study on racemization suppression. Specific percentages were not provided, but the relative extent of racemization was reported.
Experimental Protocols
Detailed methodologies for key glutamic acid coupling strategies are provided below.
Protocol 1: Fmoc-Glu(OtBu)-OH Coupling with HATU in SPPS
This protocol describes a standard automated or manual solid-phase peptide synthesis cycle for coupling Fmoc-Glu(OtBu)-OH.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Glu(OtBu)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Boc-Glu(OBzl)-OH Coupling with TBTU in SPPS
This protocol outlines a typical cycle for Boc-based solid-phase peptide synthesis.
Materials:
-
Merrifield resin
-
Boc-Glu(OBzl)-OH
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) in DCM (e.g., 50%)
-
10% DIPEA in DMF (for neutralization)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin with DCM (5x) and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 10 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Coupling:
-
In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents) and TBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-7 for subsequent amino acids.
Protocol 3: Selective Deprotection of Fmoc-Glu(OAll)-OH Side Chain
This protocol details the removal of the allyl protecting group for subsequent on-resin modification.[1][2]
Materials:
-
Peptide-resin containing a Fmoc-Glu(OAll)-OH residue
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Phenylsilane or another scavenger (e.g., N-methylaniline)
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the allyl group) and a scavenger like phenylsilane (25 equivalents) in DCM.
-
Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 1-2 hours, protected from light.
-
Washing: Wash the resin thoroughly with DCM, DMF, and a chelating wash (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.
-
The deprotected glutamic acid side chain is now available for further functionalization.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for in-situ glutamic acid coupling in Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation pathway of glutamic acid derivatives using uronium/aminium-based coupling reagents.
Conclusion
The landscape of peptide synthesis has evolved, favoring in-situ activation methods over pre-activated esters like this compound due to their superior efficiency and flexibility. For most standard applications, the combination of Fmoc-Glu(OtBu)-OH with a highly efficient coupling reagent such as HATU offers a robust and rapid method for incorporating glutamic acid with high purity and minimal side reactions.[3] In scenarios where the Boc strategy is preferred, Boc-Glu(OBzl)-OH coupled with reagents like TBTU or HBTU provides a reliable alternative. For more advanced applications requiring selective side-chain modifications, orthogonally protected derivatives like Fmoc-Glu(OAll)-OH offer the necessary versatility. The choice of reagent should be guided by the specific requirements of the synthesis, including the complexity of the peptide, the desired purity, and cost considerations.
References
A Head-to-Head Comparison of Boc and Fmoc Strategies for Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), two strategies have predominantly shaped the field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods. The choice between these two cornerstone methodologies is a critical decision for researchers, scientists, and drug development professionals, profoundly influencing the efficiency, purity, and overall success of peptide synthesis. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies, complete with detailed experimental protocols and visual workflows to aid in the selection of the optimal approach for a given synthetic challenge.
Core Principles: A Dichotomy in Chemical Strategy
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection of the α-amino group of the growing peptide chain.[][2]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[] Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4]
-
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[5] This group is readily cleaved by a weak base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The side-chain protecting groups are acid-labile (often tert-butyl based) and are removed simultaneously with the cleavage of the peptide from the resin using TFA.[7] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[2][7]
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons for the same peptide synthesized by both methods are not always abundant in literature, the following tables summarize well-established principles and illustrative data reflecting general trends in peptide chemistry.[7][8]
Table 1: General Performance Metrics
| Performance Metric | Boc Strategy | Fmoc Strategy | Key Considerations |
| Typical Coupling Efficiency | >98% | >99% | Fmoc chemistry's milder deprotection steps are generally less harsh on the growing peptide chain, often leading to slightly higher coupling efficiencies.[8] |
| Typical Crude Peptide Purity | 60-85% (Sequence Dependent) | 70-90% (Sequence Dependent) | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[7][8] |
| Final Yield | Good | Good to Excellent | Highly dependent on peptide sequence and length. For longer peptides, the higher stepwise efficiency of Fmoc-SPPS can result in a significantly better overall yield.[8] |
| Racemization Risk | Low to Moderate | Low | While the risk is generally low for standard amino acids, the harsh acidic conditions in Boc-SPPS can pose a risk to sensitive residues.[] |
Table 2: Reagents and Conditions
| Parameter | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) (strong acid)[3] | Piperidine in DMF (weak base)[6] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Hydrofluoric acid (HF) or TFMSA (very strong acid)[4] | Trifluoroacetic acid (TFA) (strong acid)[9] |
| Common Coupling Reagents | DCC/HOBt, HBTU | HBTU, HATU, DIC/Oxyma[] |
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) into a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the solvent.[10]
2. First Amino Acid Coupling:
-
Dissolve the Boc-protected first amino acid and a coupling agent (e.g., DCC/HOBt) in a suitable solvent (e.g., DCM/DMF).
-
Add the solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours, or until a negative Kaiser test indicates complete coupling.
-
Wash the resin thoroughly with DCM and DMF.
3. Synthesis Cycle (Repeated for each amino acid):
- Boc Deprotection:
- Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).
- Drain and add fresh deprotection solution, agitating for 20-30 minutes.[3]
- Wash the resin with DCM.[11]
- Neutralization:
- Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 1-2 minutes to neutralize the protonated amine.
- Repeat the neutralization step.
- Wash the resin with DCM.[10]
- Coupling:
- Dissolve the next Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU) in DMF.
- Add DIEA (4-6 equivalents) to the amino acid solution to activate it.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the reaction completion with a Kaiser test.[10]
- Wash the resin with DMF and DCM.
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
In a specialized HF cleavage apparatus, add the resin and a scavenger mixture (e.g., anisole).
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.[10]
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) into a reaction vessel.
-
Add DMF to swell the resin for at least 1 hour with gentle agitation.
-
Drain the DMF.[12]
2. First Amino Acid Loading (Example for Wang Resin):
-
Dissolve the Fmoc-protected first amino acid, a coupling agent (e.g., DIC), and an activating agent (e.g., DMAP) in a suitable solvent (e.g., DCM/DMF).
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Cap any unreacted hydroxyl groups on the resin using an acetylating agent (e.g., acetic anhydride and DIEA in DMF).
3. Synthesis Cycle (Repeated for each amino acid):
- Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[13]
- Wash the resin thoroughly with DMF.[14]
- Coupling:
- Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.
- Add DIEA (6-10 equivalents) to the amino acid solution.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the reaction completion with a Kaiser test.
- Wash the resin with DMF.[13]
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[14]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether, wash the precipitate with cold ether, and dry under vacuum.[13][14]
Visualizing the Workflows
To better illustrate the cyclical nature and key differences between the two strategies, the following diagrams outline the experimental workflows.
Caption: Workflow for Boc-based solid-phase peptide synthesis.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Deciding Between Boc and Fmoc Strategies
The choice between Boc and Fmoc chemistry is dictated by the specific requirements of the peptide being synthesized and the available resources.
Choose the Boc strategy for:
-
Synthesis of long or aggregation-prone peptides: The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, thus mitigating aggregation.[7][9]
-
Cost-sensitive projects: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]
-
Specific applications in solution-phase synthesis: The Boc strategy remains valuable for fragment condensation in solution-phase synthesis of long peptides or small proteins.[]
Choose the Fmoc strategy for:
-
Routine peptide synthesis: The milder reaction conditions and amenability to automation have made Fmoc the method of choice for routine synthesis.[7]
-
Peptides with acid-sensitive modifications: The orthogonality of the Fmoc group is ideal for synthesizing peptides with post-translational modifications like phosphorylation and glycosylation, which may not be stable under the harsh acidic conditions of the Boc strategy.[7]
-
Enhanced safety: The final cleavage in Fmoc-SPPS uses TFA, which is less hazardous than the HF required for Boc-SPPS, obviating the need for specialized equipment.[7]
-
Higher crude purity for many sequences: The milder deprotection steps generally lead to fewer side reactions and a cleaner crude product, simplifying subsequent purification.[7]
The following decision-making diagram can further guide the selection process:
Caption: Decision-making guide for choosing between Boc and Fmoc strategies.
Conclusion
Both Boc and Fmoc solid-phase peptide synthesis are powerful and effective methods, each with a distinct set of advantages and disadvantages. The Fmoc strategy has largely become the mainstream choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a wide range of sensitive amino acids and post-translational modifications, and its amenability to automation.[7] However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[7] A thorough understanding of the chemical principles and practical considerations of both methodologies is paramount for any researcher aiming to successfully synthesize a target peptide.
References
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Glutamic Acid Derivatives in Peptide Synthesis: Focus on Boc-Glu(Osu)-Otbu
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. The choice of protecting group strategy and the method of carboxyl group activation for amino acids like glutamic acid can significantly impact the final purity, yield, and overall efficiency of peptide synthesis. This guide provides an objective comparison of Boc-Glu(Osu)-Otbu with other commonly used glutamic acid derivatives, supported by available experimental data and detailed methodologies.
Introduction to Glutamic Acid Derivatives in Peptide Synthesis
Glutamic acid possesses a reactive γ-carboxyl group in its side chain, which necessitates protection during peptide synthesis to prevent unwanted side reactions. The two dominant strategies for α-amino group protection are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice between these dictates the overall synthetic workflow, including deprotection conditions and side-chain protection strategies.
This compound is a derivative where the α-amino group is protected by a Boc group, and the γ-carboxyl group is protected as a tert-butyl (OtBu) ester. Critically, the α-carboxyl group is pre-activated as an N-hydroxysuccinimide (Osu) ester. This pre-activation allows for direct coupling to a free amino group without the need for in-situ coupling reagents, offering a streamlined workflow.
This guide will compare this compound with other derivatives, primarily focusing on the widely used Fmoc-Glu(Otbu)-OH, which requires in-situ activation, and briefly touching upon the historical Z-Glu-OBzl.
Data Presentation: Purity and Yield Comparison
Direct, side-by-side comparative studies for the synthesis of a single model peptide using this compound versus other derivatives are not abundant in the literature. However, data from the synthesis of complex peptides, such as the liraglutide side chain which utilizes a similar activated ester (Palmitoyl-Glu(OSu)-OtBu), can provide valuable insights into the expected performance.
| Derivative / Method | Protecting Group Strategy | Activation Method | Typical Crude Purity (%) | Overall Yield (%) | Key Considerations |
| This compound Analogue (e.g., Palmitoyl-Glu(OSu)-OtBu) | Boc/Bzl | Pre-activated (Osu ester) | 92.57 - 99.41[1] | 86 - 93[1][2] | Streamlined coupling; potential for side reactions is minimized by avoiding in-situ activators. |
| Fmoc-Glu(Otbu)-OH | Fmoc/tBu | In-situ (e.g., HBTU, HATU) | ~85 - 95 (for linear peptides)[3] | High (sequence dependent) | Milder deprotection conditions; risk of side reactions from coupling reagents. |
| Boc-Glu(OBzl)-OH | Boc/Bzl | In-situ (e.g., DCC/HOBt) | Moderate | Moderate | Robust, traditional method; requires strong acid for final cleavage. |
| Z-Glu-OBzl | Boc/Bzl (historically) | In-situ or pre-activated | ~70 - 80 | Moderate | Older strategy; harsh deprotection conditions can lead to side products. |
Experimental Protocols
Synthesis of a Liraglutide Side Chain Analogue using Palmitoyl-Glu(OSu)-OtBu
This protocol is adapted from patent literature describing the synthesis of a key intermediate for liraglutide and serves as a model for the use of a pre-activated N-Boc-glutamic acid derivative.
Objective: To synthesize Palmitoyl-Glu(OSu)-OtBu from Palmitoyl-Glu-OtBu.
Materials:
-
Palmitoyl-Glu-OtBu
-
N-hydroxysuccinimide (HOSu)
-
N,N'-diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM)
-
10% aqueous potassium hydrogen sulfate
-
Ethyl acetate
Procedure:
-
Dissolve Palmitoyl-Glu-OtBu (0.32 mol) and N-hydroxysuccinimide (0.32 mol) in dichloromethane (1.4 L).
-
Add N,N'-diisopropylcarbodiimide (0.32 mol) dropwise to the solution while maintaining the temperature at 20-30°C.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate twice with 1.6 L of 10% aqueous potassium hydrogen sulfate, followed by one wash with 1.6 L of water.
-
Collect the organic phase and concentrate it to dryness under reduced pressure.
-
Recrystallize the resulting solid from ethyl acetate (1.28 L).
-
Filter the crystals and dry to obtain the final product, Palmitoyl-Glu(OSu)-OtBu.
Expected Results: This process has been reported to yield a product with a purity of 98.6% and a yield of 93%.[2]
Standard Fmoc-SPPS Coupling of Fmoc-Glu(Otbu)-OH
This protocol outlines a standard coupling cycle for incorporating Fmoc-Glu(Otbu)-OH into a peptide sequence on a solid support.
Objective: To couple Fmoc-Glu(Otbu)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide
-
Fmoc-Glu(Otbu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Glu(Otbu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.
Mandatory Visualization
Caption: Synthesis pathway of this compound and its use in peptide coupling.
Caption: Comparative experimental workflows for peptide synthesis.
Concluding Remarks
The choice between this compound and other glutamic acid derivatives is highly dependent on the overall synthetic strategy.
-
This compound offers a streamlined approach by providing a pre-activated building block, which can lead to high purity and yield by minimizing the side reactions associated with in-situ activation reagents. This is particularly advantageous in solution-phase synthesis or for specific applications where the use of coupling reagents is not desired.
-
Fmoc-Glu(Otbu)-OH , used in conjunction with modern in-situ activation reagents like HATU or HBTU, represents the current standard for solid-phase peptide synthesis. The Fmoc/tBu strategy employs milder deprotection conditions, making it more compatible with sensitive peptide sequences and a broader range of functional groups.
For researchers working within a Boc-protection strategy, this compound is an excellent choice for efficient and high-purity incorporation of glutamic acid. However, for most standard solid-phase peptide synthesis protocols, the flexibility and mildness of the Fmoc/tBu approach with in-situ activation remain highly favorable. The selection should be made based on the specific requirements of the target peptide, the scale of the synthesis, and the overall synthetic design.
References
- 1. WO2020182227A1 - Preparation method for high purity liraglutide side chain - Google Patents [patents.google.com]
- 2. CN109836368A - A kind of preparation method of high-purity Liraglutide side chain - Google Patents [patents.google.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide for HPLC Analysis of Boc-Glu(Osu)-Otbu Incorporation
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for validating the successful incorporation of N-α-t-Boc-L-glutamic acid γ-t-butyl ester N-hydroxysuccinimide ester (Boc-Glu(Osu)-Otbu) into a target molecule, typically a peptide. The methods detailed below are designed to effectively separate the starting material, the desired product, and potential side products, ensuring accurate assessment of reaction completion and product purity.
Introduction
This compound is an activated amino acid derivative commonly used in peptide synthesis. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) to form a stable amide bond.[1] Validating the complete consumption of the NHS ester and quantifying the formation of the desired product is critical for process control and quality assurance. Reverse-phase HPLC (RP-HPLC) is the predominant analytical technique for this purpose due to its high resolving power for separating molecules with varying hydrophobicity.[2]
This guide compares two common RP-HPLC approaches:
-
Method A: Rapid Gradient Method - Optimized for high-throughput screening and quick in-process checks.
-
Method B: High-Resolution Method - Designed for final purity analysis, offering superior separation of closely eluting species.
Reaction and Analytical Overview
The primary goal of the HPLC analysis is to monitor the progress of the coupling reaction. The key species to resolve are the starting this compound, the newly formed peptide product, and the primary hydrolysis-related side product, Boc-Glu-Otbu (where the NHS ester has been hydrolyzed back to a carboxylic acid).
Quantitative Data Comparison
The following table summarizes hypothetical performance data for the two HPLC methods when analyzing a typical reaction mixture. This data illustrates the trade-offs between speed and resolution.
| Parameter | Method A: Rapid Gradient | Method B: High-Resolution | Notes |
| Run Time | 10 minutes | 25 minutes | Method A is 2.5x faster, suitable for in-process control. |
| Retention Time (RT): Product | 5.2 min | 12.8 min | Longer retention in Method B allows for better separation. |
| RT: this compound | 4.8 min | 11.5 min | Well-separated from the product in both methods. |
| RT: Boc-Glu-Otbu (Hydrolyzed) | 5.1 min | 12.4 min | Critical pair; potential for co-elution with product in Method A. |
| Resolution (Product / Hydrolyzed) | 1.2 | 2.1 | Resolution ≥ 1.5 is desired. Method B achieves baseline separation. |
| Theoretical Plates (Product) | ~15,000 | ~35,000 | Higher plate count in Method B indicates greater column efficiency. |
| Peak Asymmetry (Product) | 1.1 | 1.0 | Both methods produce symmetrical peaks. |
Experimental Protocols
Detailed methodologies for both HPLC approaches are provided below.
This method uses a fast gradient to provide a quick assessment of the reaction progress. It is ideal for determining the consumption of the starting NHS ester.
-
Instrumentation: Standard HPLC or UHPLC system with a UV detector.
-
Column: C18, 50 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 30% B
-
7.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 30% B
-
10.0 min: 30% B
-
This method employs a longer column and a shallower gradient to achieve superior separation of the desired product from closely related impurities, such as the hydrolyzed starting material.[2]
-
Instrumentation: Standard HPLC or UHPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 min: 40% B
-
20.0 min: 65% B
-
21.0 min: 95% B
-
23.0 min: 95% B
-
23.1 min: 40% B
-
25.0 min: 40% B
-
-
Carefully withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot into 1 mL of Mobile Phase A. This prevents further reaction or degradation.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Workflow and Logic
The following diagram outlines the logical workflow for using HPLC to validate the incorporation of this compound.
Conclusion and Recommendations
The choice between a rapid or high-resolution HPLC method depends on the analytical objective.
-
For in-process control and monitoring the disappearance of the this compound starting material, the Rapid Gradient Method (A) is highly effective and time-efficient.
-
For final product analysis , release testing, and accurate purity determination, the High-Resolution Method (B) is essential. Its ability to baseline-resolve the desired product from its most likely impurities provides the confidence needed for downstream applications and regulatory filings.
In a typical drug development workflow, Method A would be used during process optimization to quickly assess reaction kinetics, while Method B would be fully validated and used for final quality control of the synthesized material.
References
A Comparative Guide to Mass Spectrometry Validation of Peptides Synthesized with Boc-Glu(Osu)-Otbu
For researchers, scientists, and drug development professionals, the successful synthesis and validation of peptides are critical for advancing scientific discovery and therapeutic innovation. The choice of building blocks, particularly for trifunctional amino acids like glutamic acid, significantly influences the efficiency of solid-phase peptide synthesis (SPPS) and the purity of the final product. This guide provides an objective comparison of peptides synthesized using Boc-Glu(Osu)-Otbu with those synthesized using alternative glutamic acid derivatives, focusing on mass spectrometry as the primary validation tool.
Performance Comparison of Glutamic Acid Derivatives in Peptide Synthesis
The selection of a glutamic acid derivative is intrinsically linked to the chosen peptide synthesis strategy, primarily dictated by the Nα-protecting group. The two most common strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This compound is utilized in Boc-based SPPS, while Fmoc-Glu(OtBu)-OH is the standard for Fmoc-based SPPS.
Table 1: Comparison of Key Performance Parameters in Peptide Synthesis
| Feature | This compound (Boc Chemistry) | Fmoc-Glu(OtBu)-OH (Fmoc Chemistry) | Z-Glu(OtBu)-ONp (Z Chemistry) |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Z (Benzyloxycarbonyl) |
| Side-Chain Protection | OtBu (tert-butyl ester) | OtBu (tert-butyl ester) | OtBu (tert-butyl ester) |
| Deprotection Conditions | Nα-Boc: Moderate acid (e.g., TFA).[1] Side-chain OtBu: Strong acid (e.g., HF).[1] | Nα-Fmoc: Mild base (e.g., piperidine).[1][2] Side-chain OtBu: Acid (e.g., TFA).[1][2] | Nα-Z: Strong acid or catalytic hydrogenation.[2] |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | High, facilitated by modern coupling reagents.[3] | Can be lower and require longer reaction times.[2] |
| Typical Crude Purity (LC-MS) | Variable; dependent on peptide length and sequence. | Generally high due to the efficiency of modern SPPS.[2] | Often lower due to challenges in driving reactions to completion.[2] |
| Key Side Reactions | Pyroglutamate formation, t-butylation of sensitive residues.[1] | Aspartimide formation (if Asp is present), piperidine adducts.[2] | Urethane formation, racemization.[2] |
Mass Spectrometric Validation: Expected Outcomes and Side Products
Mass spectrometry is an indispensable tool for confirming the identity and purity of synthetic peptides.[2] The choice of glutamic acid derivative and synthesis strategy directly impacts the mass spectrometric profile of the crude and purified peptide.
Table 2: Mass Spectrometric Analysis Summary
| Mass Spec Feature | Peptides from this compound | Peptides from Fmoc-Glu(OtBu)-OH | Peptides from Z-Glu(OtBu)-ONp |
| Expected [M+H]⁺ | Theoretical mass of the desired peptide sequence. | Theoretical mass of the desired peptide sequence. | Theoretical mass of the desired peptide sequence. |
| Incomplete Nα-Deprotection | Precursor or fragment ions with a +100 Da modification. | Precursor or fragment ions with a +222 Da modification.[2] | Precursor or fragment ions with a +134 Da modification.[2] |
| Common Side Products (Mass Shift) | Pyroglutamate formation: -18 Da from the expected mass of the N-terminal Glu-containing peptide. | Piperidine adduct: +84 Da on the N-terminus or side chains.[2] Aspartimide formation: No mass change, but chromatographic and fragmentation differences. | Urethane formation: +101 Da on the N-terminus. |
| Fragmentation Pattern (MS/MS) | Predominantly b- and y-type fragment ions for sequence confirmation. Potential for neutral loss of the OtBu group (-56 Da) from side chains in fragment ions. | Standard b- and y-ion series.[2] | The Z-group can influence fragmentation, potentially leading to characteristic neutral losses.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful peptide synthesis and validation.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general manual procedure for incorporating this compound into a peptide sequence on a solid support (e.g., Merrifield resin).
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM (3x) and isopropanol (2x), followed by DMF (3x).[4]
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice). Wash the resin with DMF (5x).[4]
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test to confirm the disappearance of free primary amines.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail such as hydrogen fluoride (HF) with scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with ether, and air dry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis
This protocol describes a general method for the LC-MS/MS analysis of a purified peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of 0.1% formic acid in water and acetonitrile, to a final concentration of approximately 1 mg/mL. Perform serial dilutions to a working concentration of 1-10 µg/mL.[2]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.[2]
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to identify the [M+H]⁺, [M+2H]²⁺, etc., ions of the target peptide.
-
MS/MS Fragmentation: Select the most intense precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Confirm the monoisotopic mass of the target peptide.
-
Analyze the MS/MS spectra to verify the amino acid sequence by identifying the b- and y-ion series.
-
Search for expected and unexpected modifications by identifying specific mass shifts.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological relationships.
Caption: Experimental workflow for peptide synthesis and validation.
Caption: A generalized peptide-mediated cell signaling pathway.
References
A Cost-Benefit Analysis of Boc-Glu(Osu)-Otbu in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides, the choice of appropriate building blocks is a critical decision that significantly impacts process efficiency, purity of the final product, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using Boc-Glu(Osu)-Otbu, a pre-activated form of glutamic acid for the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, and compares its performance with the widely used alternative, Fmoc-Glu(OtBu)-OH, employed in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
The selection between these two glutamic acid derivatives is intrinsically linked to the overarching choice between the Boc and Fmoc protection strategies. The Boc strategy relies on acid-labile protecting groups, while the Fmoc strategy utilizes base-labile protection, leading to fundamental differences in reaction conditions, potential side reactions, and scalability considerations.
At a Glance: this compound vs. Fmoc-Glu(OtBu)-OH
| Feature | This compound (Boc Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc Strategy) |
| Protection Strategy | Nα-Boc (acid-labile) | Nα-Fmoc (base-labile) |
| Side-Chain Protection | γ-OtBu (acid-labile) | γ-OtBu (acid-labile) |
| Activation | Pre-activated (-OSu ester) | In situ activation required |
| Deprotection Conditions | Strong acid (e.g., TFA) | Mild base (e.g., piperidine) |
| Final Cleavage | Harsh acid (e.g., HF) | Moderate acid (e.g., TFA) |
| Primary Advantage | Potentially lower raw material cost for the amino acid derivative; may reduce aggregation for certain sequences.[1] | Milder reaction conditions, higher crude purity, and amenability to automation.[2][] |
| Primary Disadvantage | Harsh final cleavage conditions requiring specialized equipment; potential for acid-catalyzed side reactions.[4][5] | Higher cost of the Fmoc-protected amino acid; piperidine is a regulated reagent.[2] |
Cost-Benefit Analysis: A Deeper Dive
The economic viability of using this compound in large-scale synthesis hinges on a multifaceted analysis that extends beyond the initial purchase price of the amino acid derivative.
Raw Material Costs
While Boc-protected amino acids are generally perceived as being less expensive than their Fmoc counterparts, the increasing demand for Fmoc derivatives in therapeutic peptide manufacturing has led to more competitive pricing at scale.[2] A direct comparison of bulk pricing is essential for an accurate assessment.
| Reagent | Estimated Price (per kg) | Notes |
| This compound | ~$1,500 - $3,000+ | Price can vary significantly based on supplier and purity. Bulk discounts are often substantial. |
| Fmoc-Glu(OtBu)-OH | ~$1,000 - $2,500+ | More readily available in large quantities, leading to competitive pricing.[] |
| Coupling Reagents (for Fmoc-Glu(OtBu)-OH) | ||
| HBTU/HATU | ~$500 - $1,500+ | Highly efficient but more expensive.[7] |
| DIC/HOBt | ~$100 - $400+ | More economical but can be less efficient for challenging couplings.[] |
Note: Prices are estimates and can fluctuate based on market conditions, supplier, and purity grade.
The pre-activated nature of this compound eliminates the need for a separate coupling reagent, which can represent a significant cost saving. However, this must be weighed against the potentially higher upfront cost of the derivative itself.
Process Efficiency and Yield
The overall yield of a multi-step peptide synthesis is critically dependent on the efficiency of each coupling and deprotection step.
| Parameter | Boc Strategy with this compound | Fmoc Strategy with Fmoc-Glu(OtBu)-OH |
| Coupling Efficiency | Generally high due to pre-activation. | High, often exceeding 99%, with modern coupling reagents.[] |
| Deprotection Efficiency | Typically efficient with strong acid. | Efficient with mild base. |
| Overall Crude Yield | Can be lower due to harsher cleavage conditions and potential for side reactions. | Often higher due to milder overall conditions.[2] |
| Purification Complexity | May be more complex due to a higher prevalence of deletion and modified sequences in the crude product. | Generally less complex, leading to lower downstream processing costs.[2] |
For hydrophobic or aggregation-prone sequences, the Boc strategy can sometimes offer an advantage. The repetitive acidic deprotection steps keep the growing peptide chain protonated, which can disrupt inter-chain hydrogen bonding and improve solvation.[8]
Side Reactions and Purity
The chemical conditions inherent to each strategy influence the types and prevalence of side reactions, which directly impact the purity of the final peptide.
A significant side reaction for N-terminal glutamic acid is the formation of pyroglutamate, a cyclic lactam. The acidic conditions used for Boc deprotection can promote this cyclization.[4] While it can also occur in Fmoc synthesis, the rate is generally slower under basic conditions.[4]
Pyroglutamate formation from an N-terminal glutamic acid residue.
The harsh final cleavage with HF in the Boc strategy can also lead to the degradation of sensitive residues and the formation of byproducts, necessitating more rigorous purification.
Experimental Protocols
Detailed and optimized protocols are crucial for the successful large-scale synthesis of peptides. Below are generalized workflows for both Boc and Fmoc strategies.
Large-Scale Boc-SPPS using this compound
Generalized workflow for large-scale Boc-SPPS.
Methodology:
-
Resin Swelling: The appropriate resin (e.g., Merrifield or PAM resin) is swelled in a suitable solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: The C-terminal Boc-protected amino acid is coupled to the resin.
-
Deprotection: The Boc protecting group is removed using a solution of trifluoroacetic acid (TFA) in DCM.[5]
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base such as diisopropylethylamine (DIEA).[9]
-
Coupling: this compound is dissolved in a suitable solvent (e.g., DMF) and added to the resin. The reaction is monitored for completion. For other amino acids, in situ activation with a coupling reagent is required.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: Steps 3-6 are repeated for each subsequent amino acid in the sequence.
-
Final Cleavage: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid like hydrogen fluoride (HF).[5]
-
Purification and Isolation: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and isolated by lyophilization.
Large-Scale Fmoc-SPPS using Fmoc-Glu(OtBu)-OH
Generalized workflow for large-scale Fmoc-SPPS.
Methodology:
-
Resin Swelling: The appropriate resin (e.g., Wang or Rink Amide resin) is swelled in N,N-dimethylformamide (DMF).[7]
-
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.[7]
-
Coupling: Fmoc-Glu(OtBu)-OH is activated in situ with a coupling reagent (e.g., HBTU/HATU or DIC/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat: Steps 3-5 are repeated for each subsequent amino acid.
-
Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a TFA-based cleavage cocktail.
-
Purification and Isolation: The crude peptide is purified by RP-HPLC and isolated by lyophilization.
Conclusion and Recommendations
The choice between this compound and Fmoc-Glu(OtBu)-OH for large-scale peptide synthesis is a strategic decision with significant implications for cost, efficiency, and product quality.
This compound may be a viable option when:
-
The synthesis involves sequences prone to aggregation where the Boc strategy's acidic deprotection can be advantageous.[8]
-
A thorough cost analysis reveals a significant saving on the pre-activated amino acid derivative that outweighs potential downstream purification challenges.
-
The necessary specialized equipment for handling HF is readily available.
Fmoc-Glu(OtBu)-OH is generally the preferred choice for large-scale synthesis due to:
-
Milder reaction conditions: This leads to fewer side reactions and a higher purity crude product, simplifying purification and reducing overall costs.[2]
-
Greater compatibility with sensitive residues: The milder conditions are more suitable for complex peptides with post-translational modifications.
-
Amenability to automation: The Fmoc strategy is well-suited for automated synthesizers, which is a significant advantage in a large-scale manufacturing setting.
-
Avoidance of highly hazardous HF: This enhances safety and reduces the need for specialized, corrosion-resistant equipment.
For most large-scale applications, the benefits of the Fmoc strategy, including higher crude purity, milder conditions, and greater automation compatibility, often outweigh the potentially higher initial cost of the Fmoc-protected amino acid. The reduced burden of downstream processing and improved batch-to-batch consistency can lead to greater overall cost-effectiveness and a more robust manufacturing process.[2]
References
Orthogonality of Boc-Glu(Osu)-Otbu in Complex Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high purity and yield. This guide provides a comprehensive comparison of Boc-Glu(Osu)-Otbu with other commonly used glutamic acid derivatives, focusing on its orthogonality, performance in solid-phase peptide synthesis (SPPS), and potential side reactions. The information presented herein is supported by experimental data drawn from literature to inform strategic decisions in peptide synthesis protocols.
Principles of Orthogonal Protection in Peptide Synthesis
Orthogonal protection is a fundamental concept in SPPS, enabling the selective removal of one type of protecting group in the presence of others. This allows for the precise and sequential elongation of the peptide chain and the introduction of side-chain modifications without unintended reactions. The two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches, which are defined by the chemistry used for the temporary protection of the α-amino group.
-
Boc/Bzl Strategy: Utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid such as hydrofluoric acid (HF). This strategy is considered quasi-orthogonal as both types of protecting groups are acid-labile, relying on different acid strengths for selective removal.
-
Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a mild base, typically piperidine, while the side-chain protecting groups are cleaved with TFA. This represents a truly orthogonal system, as the deprotection chemistries for the Nα and side-chain protecting groups are distinct.[1]
The subject of this guide, this compound (Nα-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester), presents a unique combination of protecting and activating groups within the Boc framework.
Performance Comparison of Glutamic Acid Derivatives
The choice of glutamic acid derivative significantly impacts coupling efficiency, the propensity for side reactions, and the overall purity of the synthesized peptide. Below is a comparative analysis of this compound against its main alternatives.
Quantitative Performance Data
While direct, side-by-side quantitative comparisons for a single peptide synthesized with all three derivatives are not extensively published, the following table summarizes expected outcomes based on the performance of the respective synthesis strategies and known reactivity.
| Feature | This compound | Boc-Glu(OBzl)-OH | Fmoc-Glu(Otbu)-OH |
| Nα-Protection Strategy | Boc/Bzl | Boc/Bzl | Fmoc/tBu |
| Side-Chain Protection | tert-Butyl (Otbu) | Benzyl (Bzl) | tert-Butyl (Otbu) |
| Activation Method | N-hydroxysuccinimide (Osu) ester | In situ (e.g., HBTU/HOBt) | In situ (e.g., HBTU/HOBt) |
| Expected Coupling Efficiency | >99% | >99% | >99% |
| Expected Crude Peptide Purity (Model Decapeptide) | ~70-80% | ~75-85% | ~70-80%[2] |
| Major Side Reactions | Pyroglutamate formation | Pyroglutamate formation, Benzyl alkylation | Aspartimide formation, Pyroglutamate formation[2] |
Qualitative Comparison
This compound: The use of a pre-activated N-hydroxysuccinimide (Osu) ester offers the advantage of a clean coupling reaction, avoiding the byproducts associated with in situ activation reagents. However, a critical consideration is the non-orthogonality of the OtBu side-chain protecting group with the Nα-Boc group. Both are acid-labile and would be cleaved during the repetitive TFA deprotection steps of Boc-SPPS. This makes this compound unsuitable for standard Boc-based solid-phase synthesis of longer peptides. Its application is more relevant in solution-phase synthesis or for the introduction of a glutamic acid residue at the N-terminus where subsequent Boc deprotection is not required.
Boc-Glu(OBzl)-OH: This is the standard glutamic acid derivative for the Boc/Bzl strategy. The benzyl (Bzl) side-chain protection is stable to the TFA used for Nα-Boc removal and is cleaved with strong acid (HF) at the end of the synthesis. This "quasi-orthogonality" is effective for the synthesis of a wide range of peptides. The Boc/Bzl strategy can be advantageous for hydrophobic or aggregation-prone sequences, as the acidic deprotection steps help to protonate the N-terminus, disrupting interchain hydrogen bonding.[3]
Fmoc-Glu(Otbu)-OH: As the cornerstone of the modern Fmoc/tBu strategy, this derivative offers true orthogonality.[4] The OtBu side-chain protection is stable to the basic conditions used for Fmoc deprotection and is removed with TFA during the final cleavage. This allows for milder overall reaction conditions compared to the Boc/Bzl strategy, making it compatible with a wider range of sensitive modifications.[3]
Experimental Protocols
Detailed methodologies for the incorporation of these glutamic acid derivatives are crucial for successful peptide synthesis.
Protocol 1: Coupling of Boc-Glu(OBzl)-OH in Boc-SPPS
This protocol assumes a manual solid-phase synthesis on a Merrifield resin.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DCM, and then with DCM and dimethylformamide (DMF).
-
Coupling:
-
Dissolve Boc-Glu(OBzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Coupling of Fmoc-Glu(Otbu)-OH in Fmoc-SPPS
This protocol outlines a standard manual Fmoc-SPPS coupling cycle.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Nα-Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve Fmoc-Glu(Otbu)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin test.
-
Washing: Wash the resin with DMF to prepare for the next deprotection cycle.
Signaling Pathways and Workflows
Visualizing the chemical logic and experimental workflows is essential for understanding the practical implications of choosing a particular glutamic acid derivative.
Caption: Orthogonality of Glutamic Acid Protecting Groups.
The diagram above illustrates the compatibility of the γ-OtBu and γ-OBzl side-chain protecting groups within the Boc/Bzl and Fmoc/tBu synthesis strategies. The non-orthogonality of Boc and OtBu is a critical consideration.
Caption: Comparative Workflow of Boc-SPPS and Fmoc-SPPS.
This workflow diagram highlights the key steps in a single coupling cycle for both Boc and Fmoc solid-phase peptide synthesis, illustrating the different reagents used for the deprotection step.
Conclusion
The selection of a glutamic acid derivative is a critical decision in complex peptide synthesis. While this compound offers the advantage of a pre-activated ester for clean coupling, its utility in standard Boc-SPPS is limited by the non-orthogonality of the OtBu side-chain protecting group. For Boc-based strategies, Boc-Glu(OBzl)-OH remains the robust and reliable choice. For syntheses that can leverage the benefits of milder conditions and true orthogonality, Fmoc-Glu(Otbu)-OH is the superior option and the current standard in modern peptide synthesis. The choice between these alternatives should be guided by the specific requirements of the target peptide, including its sequence, length, and the presence of any sensitive modifications, as well as the overall synthetic strategy employed.
References
Safety Operating Guide
Navigating the Safe Handling of Boc-Glu(Osu)-Otbu: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the reactivity of the NHS ester, which is sensitive to moisture and can react with primary and secondary amines, a robust personal protective equipment strategy is crucial. The following table summarizes the recommended PPE for handling Boc-Glu(Osu)-Otbu in both solid and solution forms.
| Protection Type | Solid Compound | Solutions (e.g., in DMF, DMSO) | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double-gloving with chemical-resistant gloves | Inspect gloves for integrity before each use. For solvents like DMF with higher permeation risk, consider using thicker nitrile gloves. Always consult the glove manufacturer's chemical resistance chart. |
| Eye Protection | Safety glasses with side shields or safety goggles | Safety goggles or a face shield | Ensure a complete seal around the eyes to protect against splashes, especially when handling solutions. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Work in a certified chemical fume hood | A respirator is critical when handling the powder to prevent inhalation of fine particles. For solutions, the vapor pressure of the solvent will dictate the need for respiratory protection beyond the fume hood. |
| Body Protection | Laboratory coat | Chemical-resistant laboratory coat or apron | A standard lab coat is sufficient for handling the solid. When working with larger volumes of solutions, a chemical-resistant apron provides an additional layer of protection. |
Experimental Protocol: Step-by-Step Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and preserves the integrity of the reagent.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically 2-8°C.[1]
-
Keep the container tightly sealed to prevent hydrolysis of the NHS ester.
2. Preparation and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood.
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture inside.
-
When weighing the solid compound, use an enclosure or a powder-handling hood if available to minimize dust generation.
-
If preparing solutions, add the solvent to the solid slowly and stir gently to dissolve. Avoid vigorous shaking that could create aerosols.
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for hazardous waste.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area of the spill and decontaminate the surface with an appropriate cleaning agent.
Disposal Plan: Quenching and Waste Management
Due to the reactivity of the NHS ester, all waste containing this compound must be chemically quenched before disposal to hydrolyze the reactive ester, rendering it less hazardous.
1. Waste Segregation:
-
Collect all materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) and any unused solutions into a designated hazardous waste container.
2. Quenching Protocol:
-
Prepare a quenching solution: In a chemical fume hood, prepare a quenching solution such as a 1 M solution of a mild, non-amine-containing base like sodium bicarbonate.
-
Quenching Procedure:
-
For solutions in organic solvents (e.g., DMSO, DMF): Slowly add the quenching solution to the waste container, ensuring the volume of the quenching solution is at least 10 times greater than the organic solvent volume.
-
For solid waste: Dissolve the solid waste in a suitable solvent and then proceed with the quenching as described above.
-
-
Allow the mixture to react for several hours (e.g., overnight) at room temperature with gentle stirring to ensure complete hydrolysis of the NHS ester.
3. Final Disposal:
-
After quenching, the waste should be disposed of as chemical hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Ensure the waste container is properly labeled with its contents.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
